4-Bromo-6-(methylthio)pyrimidine
Description
Properties
IUPAC Name |
4-bromo-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXVKIMKTGWGSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858671 | |
| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209458-45-6 | |
| Record name | 4-Bromo-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-6-(methylthio)pyrimidine physical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-6-(methylthio)pyrimidine, alongside generalized experimental protocols for its synthesis and characterization. This document also elucidates its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors.
Core Physical and Chemical Properties
This compound is a halogenated pyrimidine derivative that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a pyrimidine core with bromine and methylthio substituents, offers multiple reactive sites for the construction of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₅H₅BrN₂S | |
| Molecular Weight | 205.08 g/mol | |
| CAS Number | 1209458-45-6 | |
| Boiling Point | 280.1 ± 25.0 °C (Predicted) | [1] |
| Density | 1.72 ± 0.1 g/cm³ (Predicted) | [1] |
| pKa | -1.70 ± 0.17 (Predicted) | [1] |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |
| Appearance | Not explicitly found in search results. | |
| Solubility | Not explicitly found in search results for this specific compound. Pyrimidine derivatives exhibit a range of solubilities in organic solvents.[2] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of this compound, based on established procedures for related pyrimidine derivatives.
General Synthesis of 4-Bromopyrimidines
The synthesis of 4-bromopyrimidine derivatives can be achieved through various methods, often involving the cyclization of precursors followed by bromination. A one-pot reaction is a common and efficient approach.[3]
Protocol:
-
Reaction Setup: In a reaction vessel, dissolve the appropriate N-(cyanovinyl)amidine precursor (10 mmol) in a saturated solution of dry hydrogen bromide in 1,4-dioxane (30 mL).
-
Reaction Conditions: Stir the resulting mixture at 15-20°C for 2 hours.
-
Work-up: Allow the reaction mixture to stand at room temperature for 1 hour. Subsequently, pour the mixture into crushed ice.
-
Isolation: The resulting precipitate, the 4-bromopyrimidine product, is collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as n-hexane, to yield the final product.[3]
Characterization of Pyrimidine Derivatives
The structural confirmation of synthesized pyrimidine derivatives like this compound is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Dissolve a small sample (5-15 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
-
Data Interpretation:
-
¹H NMR: Protons on the pyrimidine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm). The chemical shift of the methylthio group protons would be expected in the upfield region.
-
¹³C NMR: The carbon atoms of the pyrimidine ring and the methylthio group will show characteristic chemical shifts.
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Methodology:
-
Introduce a sample of the compound into a mass spectrometer using a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum.
-
-
Data Interpretation: The mass spectrum should display a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the calculated molecular weight of this compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should also be observable.
Role in Drug Discovery and Development
Halogenated pyrimidines are crucial building blocks in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[4][5][6] The bromine atom at the 4-position of this compound serves as a key handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for a target kinase.
Generalized Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor using a 4-bromopyrimidine core.
This workflow highlights how the initial 4-bromopyrimidine scaffold is elaborated through synthetic transformations to generate a library of compounds for biological evaluation and subsequent lead optimization in the drug discovery pipeline. Pyrimidine derivatives have been successfully developed into inhibitors for a variety of kinases, including Bcr/Abl, Aurora kinases, and Monopolar Spindle Kinase 1 (MPS1).[5][7][8]
References
- 1. This compound CAS#: 1209458-45-6 [amp.chemicalbook.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Buy 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [smolecule.com]
- 5. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-Bromo-6-(methylthio)pyrimidine and its Analogs in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "4-Bromo-6-(methylthio)pyrimidine" with CAS number 1510016-13-3 is not well-documented in publicly available scientific literature. The provided CAS number is frequently associated with the isomeric compound, 4-Bromo-6-methyl-2-(methylthio)pyrimidine . This guide will address the chemical and biological landscape of brominated (methylthio)pyrimidines, with a focus on providing representative data and methodologies relevant to this class of compounds.
Brominated and methylthio-substituted pyrimidines are a class of heterocyclic organic compounds that serve as versatile building blocks in medicinal chemistry and drug discovery. The pyrimidine core is a key structural motif in many biologically active molecules, including nucleic acids and a variety of therapeutic agents. The presence of a bromine atom and a methylthio group provides reactive handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of complex molecular architectures.
Physicochemical Properties
The following table summarizes key physicochemical properties for "this compound" and a selection of its isomers to provide a comparative overview. Please note that some of this data is predicted from computational models due to a lack of extensive experimental validation in the literature.
| Property | This compound (Predicted) | 4-Bromo-2-(methylthio)pyrimidine | 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid |
| CAS Number | 1209458-45-6 | 959236-97-6[1][2][3][4][5] | 50593-92-5[6][7][8][9][] |
| Molecular Formula | C₅H₅BrN₂S | C₅H₅BrN₂S | C₆H₅BrN₂O₂S[6][8] |
| Molecular Weight | 205.08 g/mol | 205.08 g/mol [2] | 249.09 g/mol [6][8] |
| Boiling Point | 280.1±25.0 °C | 281.2°C at 760 mmHg | 414.5°C at 760 mmHg |
| Density | 1.72±0.1 g/cm³ | - | - |
| pKa | -1.70±0.17 | - | - |
| Melting Point | - | - | 177 °C[6] |
| Appearance | - | Solid | White to light yellow powder/crystal[6] |
Synthesis and Experimental Protocols
The synthesis of brominated (methylthio)pyrimidines typically involves the introduction of bromine and a methylthio group onto a pyrimidine core. This can be achieved through various synthetic routes, often starting from a pre-functionalized pyrimidine ring. Below is a representative experimental protocol for the synthesis of a brominated (methylthio)pyrimidine, adapted from the synthesis of 5-bromo-2-(methylthio)pyrimidine.[11][12]
Representative Synthesis of a Brominated (Methylthio)pyrimidine
This protocol describes the nucleophilic substitution of a chloro-substituent with a methylthio group. A similar approach could be envisioned for other isomers, potentially with adjustments to reaction conditions.
-
Reaction: 5-bromo-2-chloropyrimidine + methyl mercaptan → 5-bromo-2-(methylthio)pyrimidine
-
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Methyl mercaptan (1.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (100-200 mesh)
-
Hexane
-
-
Procedure:
-
To a stirred solution of 5-bromo-2-chloropyrimidine (e.g., 0.3 g, 1.563 mmol) in DMF (10 mL), slowly add methyl mercaptan (e.g., 0.1 mL, 1.563 mmol) at room temperature.
-
Heat the reaction mixture to 50 °C and maintain stirring for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an eluent such as 5% ethyl acetate in hexane to yield the pure 5-bromo-2-(methylthio)pyrimidine.[11][12]
-
-
Alternative Bromination Methods:
-
Direct bromination of a pyrimidine ring can be achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂).[1][6][13] The choice of reagent and conditions depends on the substrate's reactivity.
-
For less reactive pyrimidine rings, a Lewis acid catalyst may be employed to enhance the rate of bromination.
-
Applications in Drug Discovery and Development
Brominated (methylthio)pyrimidines are valuable intermediates in the synthesis of a wide range of biologically active compounds. Their utility stems from the ability to selectively functionalize the pyrimidine ring through reactions at the bromine and methylthio substituents.
Role as a Scaffold in Kinase Inhibitor Synthesis
A prominent application of this class of compounds is in the development of protein kinase inhibitors.[14][15][16][17][18] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases. The bromo and methylthio groups can be displaced or modified to introduce various side chains that can interact with other regions of the kinase, leading to potent and selective inhibitors.
Below is a generalized workflow for the utilization of a brominated (methylthio)pyrimidine in the synthesis of a kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor drug discovery using a pyrimidine scaffold.
Other Potential Biological Activities
Beyond kinase inhibition, pyrimidine derivatives have been investigated for a broad spectrum of biological activities, including:
-
Anticancer Properties: As building blocks for various antineoplastic agents.[6][19][20]
-
Antimicrobial Agents: Showing activity against various bacterial strains.[6][19]
-
Antiviral Agents: Serving as intermediates in the synthesis of antiviral drugs.[6][7][19]
The versatility of the pyrimidine scaffold ensures its continued importance in the quest for novel therapeutics.[19][20]
Conclusion
While specific experimental data for this compound with CAS number 1510016-13-3 is sparse, the broader class of brominated (methylthio)pyrimidines represents a valuable and well-established platform for the synthesis of biologically active molecules. Their utility as versatile intermediates, particularly in the development of kinase inhibitors, is a testament to the importance of the pyrimidine scaffold in modern medicinal chemistry. Further research into the specific properties and reactivity of isomers like this compound may unveil new opportunities for the design and synthesis of next-generation therapeutics. Researchers are encouraged to verify the identity of commercially available reagents and to consult the literature for the most appropriate synthetic methodologies for their specific target molecules.
References
- 1. Buy 4-Bromo-2-(methylthio)pyrimidine | 959236-97-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 959236-97-6 | 4-Bromo-2-(methylthio)pyrimidine - Moldb [moldb.com]
- 5. calpaclab.com [calpaclab.com]
- 6. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic Acid | C6H5BrN2O2S | CID 291786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid [myskinrecipes.com]
- 11. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 12. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE | 14001-67-3 [chemicalbook.com]
- 13. mdpi.com [mdpi.com]
- 14. Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Bromo-6-(methylthio)pyrimidine: A Technical Guide
This in-depth guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-6-(methylthio)pyrimidine, a key intermediate in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and elucidation of its role in complex reaction mechanisms.
Introduction
This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense biological and pharmaceutical significance. The pyrimidine core is a fundamental building block of nucleic acids and is present in numerous therapeutic agents. The bromo and methylthio substituents on the pyrimidine ring of the title compound offer versatile handles for further chemical modifications, making it a valuable precursor in the synthesis of novel bioactive molecules. Accurate and thorough spectroscopic analysis is the cornerstone of chemical synthesis, ensuring the structural integrity of intermediates like this compound.
Molecular Structure
To fully appreciate the spectroscopic data, it is essential to visualize the molecular architecture of this compound.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
Expected Chemical Shifts: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrimidine-H | 8.5 - 8.7 | Singlet (s) | 1H |
| -SCH₃ | 2.5 - 2.7 | Singlet (s) | 3H |
Interpretation:
-
The downfield chemical shift of the pyrimidine proton is attributed to the deshielding effect of the two electronegative nitrogen atoms in the aromatic ring.
-
The singlet multiplicity for both signals is due to the absence of adjacent protons for coupling.
-
The integration values confirm the presence of one pyrimidine proton and three methyl protons.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=N | 160 - 170 |
| C-Br | 130 - 140 |
| C-S | 155 - 165 |
| C-H | 115 - 125 |
| -SCH₃ | 12 - 16 |
Interpretation:
-
The chemical shifts of the pyrimidine ring carbons are influenced by the nitrogen atoms and the substituents. The carbons directly attached to nitrogen (C=N) and the sulfur (C-S) will appear significantly downfield.
-
The carbon bearing the bromine atom (C-Br) will also be downfield, though typically less so than the C=N carbons.
-
The protonated carbon of the pyrimidine ring (C-H) will be the most upfield of the ring carbons.
-
The methyl carbon of the thioether group (-SCH₃) will appear in the aliphatic region at a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected Vibrational Frequencies:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch (-CH₃) | 2850 - 3000 | Medium |
| C=N and C=C stretching (pyrimidine ring) | 1400 - 1600 | Medium to Strong |
| C-S stretch | 600 - 800 | Weak to Medium |
| C-Br stretch | 500 - 650 | Medium to Strong |
Interpretation:
-
The presence of aromatic C-H stretching vibrations confirms the heterocyclic ring.
-
The aliphatic C-H stretching is indicative of the methyl group.
-
A series of characteristic bands in the 1400-1600 cm⁻¹ region are due to the stretching vibrations of the C=N and C=C bonds within the pyrimidine ring.[1][2]
-
The C-S and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.[3][4]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Expected Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Therefore, two peaks of nearly equal intensity will be observed at m/z values corresponding to [C₅H₅⁷⁹BrN₂S]⁺ and [C₅H₅⁸¹BrN₂S]⁺. The nominal molecular weight is approximately 219 g/mol .
-
Key Fragmentation Pathways: The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways.
Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Loss of a Bromine Radical (-Br•): This is a common fragmentation for brominated compounds, leading to a significant peak at [M-79]⁺ and [M-81]⁺.[5][6]
-
Loss of a Methylthio Radical (-•SCH₃): Cleavage of the C-S bond can result in the loss of a methylthio radical, giving a peak at [M-47]⁺.
-
Loss of Hydrogen Cyanide (-HCN): Heterocyclic compounds containing nitrogen often undergo fragmentation with the loss of HCN, resulting in a peak at [M-27]⁺.[7]
Experimental Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Impact (EI) ionization to generate the molecular ion and fragment ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate the mass spectrum.
Conclusion
The spectroscopic data presented in this guide provide a detailed fingerprint for the unambiguous identification and characterization of this compound. A combined analysis of NMR, IR, and MS data offers a powerful approach for confirming the structure and purity of this important synthetic intermediate. The provided protocols serve as a practical reference for researchers working with this and related compounds, ensuring data integrity and facilitating the advancement of chemical research and drug discovery.
References
- 1. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 4. ripublication.com [ripublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
An In-depth Technical Guide to the Solubility Profile of 4-Bromo-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 4-Bromo-6-(methylthio)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine solubility experimentally. It includes detailed methodologies for established solubility testing protocols and a qualitative assessment of expected solubility based on the compound's structural characteristics.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1209458-45-6 | [1] |
| Molecular Formula | C₅H₅BrN₂S | |
| Molecular Weight | 205.08 g/mol | |
| Boiling Point (Predicted) | 280.1 ± 25.0 °C | [1] |
| Density (Predicted) | 1.72 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | -1.70 ± 0.17 | [1] |
| Storage Temperature | 2-8°C under inert gas | [1] |
Expected Solubility Profile
The structure of this compound, featuring a pyrimidine core, a bromo substituent, and a methylthio group, suggests it is a lipophilic molecule with limited aqueous solubility. The presence of nitrogen atoms in the pyrimidine ring may allow for some hydrogen bonding with protic solvents.
-
Aqueous Solvents: Expected to have low solubility in water and aqueous buffers at neutral pH. The solubility of similar pyrimidine derivatives is often poor in aqueous media.
-
Polar Aprotic Solvents: Likely to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are capable of dissolving a wide range of organic compounds.
-
Polar Protic Solvents: Moderate solubility is expected in polar protic solvents like ethanol and methanol.
-
Non-polar Solvents: Limited solubility is anticipated in non-polar solvents such as hexanes and toluene.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method Used |
| Water | 25 | Shake-Flask | |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Shake-Flask | |
| Methanol | 25 | Gravimetric | |
| Ethanol | 25 | Gravimetric | |
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |
| Dimethylformamide (DMF) | 25 | HPLC-UV | |
| Acetonitrile | 25 | HPLC-UV | |
| Dichloromethane | 25 | Gravimetric |
Experimental Protocols
Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., Water, PBS pH 7.4)
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid remaining.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.
-
The determined concentration represents the thermodynamic solubility.
Kinetic Solubility Determination
This method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.
Materials:
-
This compound (10 mM stock solution in DMSO)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplate
-
Plate reader (nephelometry or turbidimetry) or HPLC-MS
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock solution of this compound in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of each DMSO solution to a corresponding well of a new 96-well plate containing the aqueous buffer. This results in a final DMSO concentration typically between 1-5%.
-
Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a plate reader to detect precipitation.
-
Alternatively, the samples can be filtered or centrifuged, and the concentration of the compound remaining in the solution can be quantified by HPLC-MS.
-
The highest concentration at which no precipitation is observed is reported as the kinetic solubility.
Gravimetric Solubility Determination
This is a classical method suitable for determining solubility in volatile organic solvents.
Materials:
-
This compound (solid)
-
Volatile solvent of interest (e.g., Methanol, Ethanol, Dichloromethane)
-
Vials with screw caps
-
Shaker or rotator
-
Analytical balance
-
Oven or vacuum desiccator
Procedure:
-
Prepare a saturated solution of this compound in the chosen solvent by adding an excess of the solid and equilibrating as described in the shake-flask method.
-
Carefully decant or filter a known volume or mass of the clear, saturated supernatant into a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature.
-
Once the solvent is fully evaporated, re-weigh the vial containing the solid residue.
-
The mass of the dissolved solid is the difference between the final and initial weights of the vial.
-
Calculate the solubility in terms of mg/mL or g/L.
Visualizations
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Factors Influencing Solubility.
References
Thermogravimetric Analysis of 4-Bromo-6-(methylthio)pyrimidine: An In-depth Technical Guide
Disclaimer: As of the latest literature review, specific thermogravimetric analysis (TGA) data for 4-Bromo-6-(methylthio)pyrimidine has not been reported in publicly accessible research. This guide is therefore intended to provide a comprehensive framework for conducting and interpreting the TGA of this compound, based on established principles for pyrimidine derivatives and related organic molecules. The quantitative data and decomposition pathways presented herein are hypothetical and illustrative, designed to serve as a practical reference for researchers.
Introduction
Thermogravimetric analysis (TGA) is a crucial technique in materials science and pharmaceutical development for evaluating the thermal stability and composition of a substance.[1][2][3] By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into decomposition patterns, moisture content, and the presence of volatile components.[1][2] For a novel compound such as this compound, understanding its thermal behavior is essential for determining its suitability for various applications, including as a pharmaceutical intermediate where thermal stability can impact synthesis, purification, storage, and formulation.
Pyrimidine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry.[4][5] Their thermal properties can vary significantly depending on the nature and position of substituents on the pyrimidine ring.[6] The presence of a bromine atom and a methylthio group on the pyrimidine core of the title compound suggests a complex thermal decomposition profile that is of interest to investigate.
Hypothetical Thermogravimetric Data
The following table summarizes the anticipated thermogravimetric data for this compound, based on the general behavior of substituted pyrimidines.[5][6] This data is presented to illustrate the expected thermal events and should be experimentally verified.
| Parameter | Stage 1 | Stage 2 | Stage 3 |
| Temperature Range (°C) | 150 - 250 | 250 - 400 | 400 - 600 |
| Peak Decomposition Temp (°C) | ~220 | ~350 | ~500 |
| Weight Loss (%) | ~25% | ~40% | ~20% |
| Proposed Lost Fragment(s) | Methyl group, HBr | Thiomethyl radical, HCN | Pyrimidine ring fragmentation |
| Residual Mass (%) at 800 °C | ~15% |
Experimental Protocol
This section outlines a detailed methodology for the thermogravimetric analysis of this compound.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should have a programmable temperature controller and a system for controlling the atmospheric composition.
3.2. Sample Preparation
-
Ensure the this compound sample is of high purity (≥98%) to avoid interference from impurities.
-
Grind the crystalline sample into a fine, homogeneous powder to ensure uniform heat distribution.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a clean, inert TGA crucible (e.g., alumina or platinum).
3.3. TGA Measurement Parameters
-
Purge Gas: High-purity nitrogen at a constant flow rate of 50-100 mL/min to provide an inert atmosphere and sweep away volatile decomposition products.
-
Temperature Program:
-
Equilibrate at 30°C for 10 minutes.
-
Ramp from 30°C to 800°C at a linear heating rate of 10°C/min.[4]
-
-
Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.
3.4. Data Analysis
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to more accurately determine the temperatures of maximum decomposition rates for each stage.[7]
-
Determine the onset and offset temperatures for each decomposition step from the TGA curve.
-
Quantify the percentage weight loss for each distinct decomposition stage.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.
Caption: General workflow for thermogravimetric analysis.
4.2. Hypothetical Thermal Decomposition Pathway
The following diagram proposes a plausible, albeit hypothetical, thermal decomposition pathway for this compound under inert conditions. The initial steps likely involve the cleavage of the weaker C-S and C-Br bonds, followed by the fragmentation of the pyrimidine ring at higher temperatures.
Caption: Hypothetical thermal decomposition pathway.
Interpretation of Results
The TGA curve of this compound is expected to show a multi-step decomposition process.
-
Initial Stability: The compound is likely to be stable up to approximately 150°C, indicated by a plateau in the TGA curve.
-
First Decomposition Stage (approx. 150-250°C): This initial weight loss could be attributed to the cleavage of the methyl group from the sulfur atom and the loss of hydrogen bromide, which are relatively weaker bonds.
-
Second Decomposition Stage (approx. 250-400°C): This major weight loss phase may involve the cleavage of the C-S bond and the initial breakdown of the pyrimidine ring, potentially releasing fragments like hydrogen cyanide (HCN).
-
Final Decomposition Stage (approx. 400-600°C): At higher temperatures, the remaining pyrimidine ring structure is expected to fragment into smaller volatile molecules.
-
Residue: A certain percentage of char residue may remain at the end of the experiment, which is common for complex nitrogen and sulfur-containing heterocyclic compounds.
Conclusion
This technical guide provides a comprehensive framework for the thermogravimetric analysis of this compound. Although specific experimental data is not yet available, the outlined protocol and hypothetical data serve as a robust starting point for researchers. The thermal stability and decomposition profile are critical parameters for the development and application of this and other novel pyrimidine derivatives in the pharmaceutical industry. Experimental verification of the thermal behavior is strongly recommended to validate the hypothetical data presented and to fully characterize this compound.
References
Electrophilic and nucleophilic sites of 4-Bromo-6-(methylthio)pyrimidine
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-6-(methylthio)pyrimidine
Abstract
This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of a pyrimidine core, a bromo substituent, and a methylthio group imparts a distinct reactivity profile. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this molecule. It details the key reaction pathways, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and oxidation of the methylthio group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable intermediate.
Molecular Structure and Electronic Properties
The reactivity of this compound is governed by the electronic interplay between the electron-deficient pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them electrophilic.
-
Electrophilic Sites: The primary electrophilic centers are the carbon atoms of the pyrimidine ring, particularly C4 and C6, which are directly bonded to electronegative atoms (bromine and sulfur, respectively). The C4 position, bearing a bromine atom, is especially activated towards nucleophilic attack and is a key site for cross-coupling reactions.
-
Nucleophilic Sites: The lone pairs of electrons on the two ring nitrogen atoms (N1 and N3) and the sulfur atom of the methylthio group confer nucleophilic character to these sites.
Caption: Figure 1. Key reactive sites on this compound.
Electrophilic Reactivity
The electron-deficient nature of the pyrimidine ring renders its carbon atoms susceptible to nucleophilic attack. The C4 position is the most prominent electrophilic site due to the presence of the bromine atom, a good leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The C4-Br bond is highly susceptible to displacement by a variety of nucleophiles. This reaction proceeds through an addition-elimination mechanism, forming a Meisenheimer complex intermediate that is stabilized by the electron-withdrawing pyrimidine ring.[1] The general inertness of aryl halides to nucleophilic substitution is overcome in this case by the activating effect of the two ring nitrogen atoms.[1]
Common nucleophiles for SNAr reactions at the C4 position include:
-
Amines (e.g., primary and secondary amines)
-
Alkoxides (e.g., sodium ethoxide)[2]
-
Thiols
The methylthio group at the C2 position can also be displaced, particularly if it is oxidized to a sulfone or sulfoxide, which are better leaving groups.[3]
Transition-Metal-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the pyrimidine with boronic acids or their esters to form biaryl or vinyl-substituted pyrimidines.[4][5] This is one of the most widely used methods for functionalizing brominated pyrimidines.[4][6]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the pyrimidine with amines in the presence of a palladium catalyst.
-
Sonogashira Coupling: This provides a route to alkynyl-substituted pyrimidines by coupling with terminal alkynes.
Nucleophilic Reactivity
While the molecule is predominantly electrophilic at its carbon centers, the heteroatoms provide sites of nucleophilicity.
-
Ring Nitrogen Atoms (N1, N3): The lone pairs on the nitrogen atoms can act as bases, reacting with acids, or as ligands for metal catalysts. Their availability is, however, reduced by their involvement in the aromatic system.
-
Sulfur Atom (Methylthio Group): The sulfur atom is a soft nucleophile and can be readily oxidized using common oxidizing agents (e.g., m-CPBA, Oxone®) to form the corresponding sulfoxide or sulfone.[3] This transformation is significant as it enhances the leaving group ability of the entire methylsufinyl or methylsulfonyl moiety, further activating the C6 position for nucleophilic substitution.
Quantitative Data Summary
The following table summarizes representative yields for key transformations involving substituted bromopyrimidines, illustrating the synthetic utility of the C-Br bond.
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Reagent | Product | Yield (%) | Reference |
| Suzuki-Miyaura | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / Na₂CO₃ | 3-(p-Methoxyphenyl)-...-pyrimidine | Good | [7] |
| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-...-dichloropyrimidine | Good | [4] |
| SNAr | Sodium Ethoxide | EtOH | 4-Ethoxy-6-chloro-2-(methylthio)pyrimidine | 89% | [2] |
| SNAr | Dimethylamine | Ethanol | 1-(Dimethylamino)-2,4-dinitrobenzene | Rapid | [1] |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine Derivative
This protocol is adapted from procedures for similar substrates and illustrates a general method.[4][5]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or Na₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, and the base.
-
Add the anhydrous solvent, followed by the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualization of Key Transformations
The following diagram illustrates the primary reaction pathways originating from the electrophilic and nucleophilic sites of this compound.
Caption: Figure 2. Overview of the main synthetic transformations.
Conclusion
This compound possesses a well-defined and predictable reactivity profile, making it a highly valuable scaffold in synthetic chemistry. The primary electrophilic site at the C4-Br bond allows for facile functionalization through nucleophilic aromatic substitution and a wide array of transition-metal-catalyzed cross-coupling reactions. Concurrently, the nucleophilic sulfur atom of the methylthio group can be oxidized to further modulate the molecule's reactivity. A thorough understanding of these electrophilic and nucleophilic characteristics is crucial for designing efficient synthetic routes toward complex target molecules in pharmaceutical and materials science research.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 [smolecule.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Substituted Pyrimidines: A Technical Guide for Drug Discovery
Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biological relevance has made substituted pyrimidines a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities.[1][2] This technical guide provides an in-depth overview of the biological activities of substituted pyrimidines, focusing on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity
Substituted pyrimidines have demonstrated significant potential in oncology, with numerous derivatives exhibiting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[1][3][4] Their mechanisms of action are varied and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.[1][5] One notable class of anticancer pyrimidines are those that function as kinase inhibitors.[1][6] For instance, novel 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] Additionally, pyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer.[7] The hybridization of pyrimidine with a sulfonamide moiety is also a promising strategy for developing novel anticancer agents.[8]
Quantitative Data: Anticancer Activity of Substituted Pyrimidines
| Compound | Target/Assay | Cell Line(s) | Activity (IC50/EC50) | Reference |
| RDS 3442 Analogs | Antiproliferative Activity | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinoma, Colon Cancer | EC50: 4 - 8 µM | [9] |
| 2,4,5,6-Tetrasubstituted Pyrimidines | CDK2 Inhibition | Human Tumor Cells | Potent and Selective Inhibition | [6] |
| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | Antiproliferative Activity | Not Specified | Not Specified | [10] |
| Thiophenyl Pyrimidine Derivative | FtsZ Polymerization and GTPase Activity | MRSA, VREs | Potent Antibacterial Activity | [11] |
| Fused Pyrimidines | Antitumor Activity | Human Liver Cancer (HEPG2) | Significant Antitumor Activity | [12] |
| Pyrazolo[3,4-d]pyrimidine Derivative 4 | Anticancer Activity | Various Cancer Cell Lines | IC50: 5.36 - 9.09 µM | [5] |
| N-Phenyl-pyrimidine Derivatives | Antiproliferative Activity | PC-3, MGC-803, MCF-7, H1975 | Potent Antiproliferative Activities | [5] |
Experimental Protocol: In Vitro Anticancer Cell Viability Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cell density, based on the measurement of cellular protein content.[3] The following protocol is a generalized procedure for evaluating the cytotoxic effects of substituted pyrimidine derivatives on cancer cell lines.[3][7]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Substituted pyrimidine compounds
-
Vehicle control (e.g., DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Tris-base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to attach overnight in a humidified incubator.[7]
-
Compound Treatment: Treat the cells with various concentrations of the test pyrimidine derivatives and a vehicle control.[7]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).[7]
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.[7]
-
Washing: Wash the plates multiple times with water to remove TCA and air dry.[7]
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.[7]
-
Washing: Quickly wash the plates with 1% acetic acid to remove unbound dye and allow the plates to air dry.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Signaling Pathway: EGFR Inhibition by Pyrimidine Derivatives
Many pyrimidine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades that promote cell proliferation, survival, and metastasis.[7] Mutations in the EGFR gene can lead to its constitutive activation, which is a hallmark of several cancers.[7]
Caption: Inhibition of the EGFR signaling pathway by pyrimidine derivatives.
Antimicrobial Activity
Substituted pyrimidines are a significant class of compounds possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13][14] They are integral components of several established antimicrobial drugs, such as trimethoprim and sulfadiazine.[3][13] The antimicrobial efficacy of pyrimidine derivatives is often attributed to their ability to interfere with essential microbial metabolic pathways. For instance, many 2,4-diaminopyrimidines act as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in folic acid synthesis.[13]
Quantitative Data: Antimicrobial Activity of Substituted Pyrimidines
| Compound Class/Derivative | Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Chalcone Substituted Pyrimidines | E. coli (Gram-negative) | Appreciable activity | [15] |
| Pyrido[2,3-d]pyrimidine and related derivatives (5b, 5c, 5f, 6, 7, 14a) | Gram-positive and Gram-negative bacteria | MIC: 0.48 - 3.91 µg/mL | [16] |
| Pyrimidinopyrazoles and Pyrimidinotriazoles (3b, 3d, 3g, 3j, 4c, 5b, 5c) | C. albicans, A. niger | Significant activity at 50 µg/mL and 100 µg/mL | [13] |
| Thiophenyl Pyrimidine Derivative | MRSA, VREs | Higher potency than vancomycin and methicillin | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following is a generalized protocol for determining the MIC of substituted pyrimidine derivatives using the broth microdilution method.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Substituted pyrimidine compounds
-
Positive control antibiotic/antifungal
-
Negative control (vehicle)
-
Sterile 96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform serial two-fold dilutions of the substituted pyrimidine compounds in the broth directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth with inoculum and vehicle).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.
Antiviral Activity
The pyrimidine nucleus is a fundamental component of nucleosides, making it a key scaffold for the development of antiviral agents.[17][18] Many antiviral drugs are nucleoside analogs that interfere with viral replication by inhibiting viral polymerases or by being incorporated into the growing viral DNA or RNA chain, leading to chain termination.[19] Substituted pyrimidines have shown activity against a range of DNA and RNA viruses, including Herpes Simplex Virus (HSV), influenza virus, and coronaviruses.[10][18][20]
Quantitative Data: Antiviral Activity of Substituted Pyrimidines
| Compound Class/Derivative | Virus | Activity (EC50) | Reference |
| Pyrimido[4,5-d]pyrimidines (7a, 7b, 7f) | HCoV-229E, HCoV-OC43 | Intriguing antiviral activity | [10] |
| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | EC50: 0.01 - 0.1 µM | [20] |
| Pyrimidine Glycosides (76-78) | Hepatitis B Virus (HBV) | Moderate viral replication inhibition | [18] |
| Chiral Amino-pyrimidine Derivatives (79, 80) | Tobacco Mosaic Virus (TMV) | Excellent antiviral activities | [18] |
| Uracil Nucleoside Derivatives (83, 84) | Herpes Simplex Virus 1 (HSV-1) | Activity equal to or higher than acyclovir | [18] |
Experimental Workflow: Antiviral Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of a virus and to evaluate the efficacy of antiviral compounds.
Caption: Workflow for an antiviral plaque reduction assay.
Anti-inflammatory Activity
Substituted pyrimidines have also been investigated for their anti-inflammatory properties.[21][22] The mechanism of action for their anti-inflammatory effects often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[23] By inhibiting these enzymes, pyrimidine derivatives can reduce inflammation and pain.[23]
Quantitative Data: Anti-inflammatory Activity of Substituted Pyrimidines
| Compound/Derivative | Assay | Activity | Reference |
| Imidazolo[1,2-c]pyrimidines (2) | Carrageenan-induced paw edema in rats | Comparable to indomethacin | [21] |
| 2-Mercapto-3-(N-alkyl) pyrimido[5,4-c]cinnolin-4-(3H)-ones (3) | Carrageenan-induced paw edema | 47.6% decrease in edema | [21] |
| Pyrazolo[3,4-d]pyrimidine (4) | Rat pleurisy inflammation model | Good activity at 30 mg/kg, p.o. | [21] |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines (7-9) | Carrageenan-induced paw edema and cotton pellet-induced granuloma in rats | ED50: 8.23 - 11.60 µM | [23] |
| 2-Amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b) | In vivo anti-inflammatory and analgesic assays | Most potent activity | [24] |
| 2-Amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d) | In vivo anti-inflammatory and analgesic assays | Potent activity | [24] |
Signaling Pathway: Inhibition of Cyclooxygenase (COX) by Pyrimidine Derivatives
The anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs), including some pyrimidine derivatives, is mediated through the inhibition of the COX pathway.
Caption: Inhibition of the COX pathway by pyrimidine derivatives.
Other Biological Activities
Beyond the major areas highlighted, substituted pyrimidines exhibit a wide range of other biological activities, including bone anabolic, antinociceptive, and antimalarial effects.[15][25][26] For instance, certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis through the BMP2/SMAD1 signaling pathway.[25][27]
The pyrimidine scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The diverse biological activities of substituted pyrimidines, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore their continued importance in medicinal chemistry. This technical guide provides a foundational resource for researchers in the field, summarizing key quantitative data, detailing essential experimental protocols, and visualizing critical signaling pathways. Further exploration of the vast chemical space of substituted pyrimidines holds immense promise for the discovery of new and improved treatments for a wide spectrum of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. jrasb.com [jrasb.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents | MDPI [mdpi.com]
- 11. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ANTIMICROBIAL EVALUATION OF NOVEL SUBSTITUTED PYRIMIDINOPYRAZOLES AND PYRIMIDINOTRIAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Antiviral activity of certain substituted purine and pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. wjarr.com [wjarr.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ijpsonline.com [ijpsonline.com]
- 22. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 26. sphinxsai.com [sphinxsai.com]
- 27. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Guide: Safe Handling and Storage of 4-Bromo-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and storage of 4-Bromo-6-(methylthio)pyrimidine, a key intermediate in various synthetic applications. Adherence to these guidelines is critical to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.
Chemical and Physical Properties
This compound is a halogenated pyrimidine derivative. While comprehensive, peer-reviewed data on its stability and reactivity is limited, its structure suggests sensitivity to atmospheric conditions. Therefore, it should be treated as a potentially hazardous and sensitive compound.
Storage and Stability
Proper storage is paramount to maintain the purity and reactivity of this compound. The primary considerations are temperature, atmosphere, and protection from moisture.
Quantitative Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | To prevent oxidation and reaction with atmospheric moisture. |
| Container | Tightly sealed, opaque container | To protect from light and prevent ingress of air and moisture. |
| Environment | Dry, cool, and well-ventilated area | To ensure a stable storage environment and mitigate risks from potential leaks. |
Handling Procedures and Personal Protective Equipment (PPE)
Due to its potential hazards, including skin and eye irritation, strict handling protocols and appropriate personal protective equipment must be utilized at all times.
Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently, especially if contact with the compound is suspected.
-
Body Protection : A lab coat should be worn to prevent skin contact. For larger quantities or when there is a significant risk of splashing, a chemically impervious suit may be necessary.
-
Respiratory Protection : Handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of aerosol or dust formation and ventilation is inadequate, a NIOSH-approved respirator should be used.
General Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
General Experimental Protocol for Handling Air- and Moisture-Sensitive Reagents
The following is a generalized protocol for handling this compound, based on best practices for air- and moisture-sensitive compounds.
Materials and Equipment
-
This compound in a sealed container
-
Schlenk line or glove box with a dry, inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
-
Septa, syringes, and cannulas
-
Anhydrous solvents
Procedure
-
Preparation of Glassware : Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup : Assemble the glassware on a Schlenk line. Evacuate the apparatus and backfill with inert gas. Repeat this cycle three times to ensure the removal of atmospheric air and moisture.
-
Reagent Transfer :
-
Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture on the cold compound.
-
If the compound is a solid, perform the transfer in a glove box or via a solids addition tube under a positive pressure of inert gas.
-
If the compound is to be dissolved for transfer, use an anhydrous solvent and transfer the solution via a cannula or a gas-tight syringe.
-
-
Reaction Setup : Add the compound or its solution to the reaction vessel under a positive pressure of inert gas.
-
Post-Reaction : Quench the reaction carefully, considering the reactivity of all components.
-
Cleanup : Decontaminate all glassware that has been in contact with the reagent. Rinse with an appropriate solvent, followed by water.
First Aid Measures
In the event of exposure, immediate action is crucial.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
All waste materials, including empty containers, contaminated PPE, and reaction residues, should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.
This guide is intended to provide a framework for the safe handling and storage of this compound. Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier and their institution's safety protocols before commencing any work.
Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a foundational structural motif in numerous biologically active compounds, including approved pharmaceuticals for oncology, infectious diseases, and inflammatory conditions.[1] The functionalization of the pyrimidine ring is therefore of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most versatile and powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[2][3][4] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of diverse boronic acids make it an ideal strategy for synthesizing libraries of substituted pyrimidines.[2]
This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 4-Bromo-6-(methylthio)pyrimidine with various aryl and heteroaryl boronic acids. Halogenated pyrimidines are excellent substrates for cross-coupling reactions due to the electron-deficient nature of the pyrimidine ring, which facilitates the initial oxidative addition step in the catalytic cycle.[1]
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound proceeds via a palladium-catalyzed reaction with an organoboronic acid in the presence of a base. The general transformation is illustrated below:
Caption: General reaction scheme for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl/heteroaryl boronic acid.
Application Notes: Key Parameters and Optimization
The success and efficiency of the Suzuki coupling are contingent on the careful selection of the catalyst, base, solvent, and temperature. The following table summarizes key parameters and provides guidance for optimizing the reaction for this compound, based on established literature for similar halogenated pyrimidines.[1][2][5][6]
| Parameter | Common Reagents/Conditions | Considerations and Optimization Strategy |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd₂(dba)₃], Pd(dppf)Cl₂ | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a robust and common starting point, often yielding good results (0.5-5 mol%).[2][5] For challenging couplings, particularly with electron-deficient boronic acids or sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) may improve yields and reaction rates.[4][7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | A base is crucial for activating the boronic acid in the transmetalation step.[3] K₃PO₄ and K₂CO₃ are effective and widely used.[1][2] Cesium carbonate (Cs₂CO₃) is a stronger base that can be beneficial for less reactive partners. An aqueous solution of the inorganic base is typically used. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, Dimethoxyethane (DME)/H₂O, DMF | A biphasic solvent system comprising an organic solvent and water is standard. This system dissolves the organic substrates (pyrimidine, boronic acid) and the inorganic base.[2][6] 1,4-Dioxane/water mixtures are highly effective.[2][8] The solvent must be degassed to prevent oxidation and deactivation of the Pd(0) catalyst. |
| Boronic Acid | Aryl, heteroaryl, and alkenyl boronic acids | The electronic properties of the boronic acid influence reactivity. Electron-rich boronic acids generally provide higher yields.[2][8] Electron-withdrawing groups on the boronic acid can slow the transmetalation step, potentially leading to lower yields or requiring more forcing conditions.[2] A slight excess (1.1-1.5 equivalents) of the boronic acid is common. |
| Temperature & Time | 70°C - 150°C; 2 - 24 hours | Conventional heating under reflux is typical (e.g., 70-100°C).[2][9] Microwave irradiation can dramatically reduce reaction times (e.g., 15-30 minutes) and improve yields, making it an excellent option for high-throughput synthesis.[1][5] |
Visualized Mechanisms and Workflows
Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][10]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Laboratory Workflow
The following diagram outlines the typical workflow for setting up and performing the Suzuki coupling reaction in a laboratory setting.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol is adapted from highly successful procedures for the coupling of other halogenated pyrimidine and phenylpyrimidine systems.[2][8]
Materials and Equipment:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Deionized Water (degassed)
-
Schlenk flask or microwave reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen) supply
-
Heating mantle or microwave reactor
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar, add this compound, the corresponding aryl/heteroaryl boronic acid (1.1 equiv), and the base (K₃PO₄ or K₂CO₃, 2.0 equiv).
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Subsequently, add degassed 1,4-Dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio, e.g., 6 mL dioxane and 1.5 mL water per mmol of pyrimidine).[2]
-
Reaction:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Aryl-6-(methylthio)pyrimidine product.
Example Reaction Data (Illustrative)
The following table presents illustrative data for the coupling of this compound with various boronic acids, based on general reactivity trends observed in the literature.[2][4]
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) / Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 80 °C / 18 h | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 80 °C / 18 h | 90-98[2] |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | Dioxane/H₂O | 100 °C / 22 h | 65-75[2][4] |
| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5%) | K₂CO₃ | DME/H₂O | 85 °C / 12 h | 70-85 |
| 5 | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Dioxane/H₂O | 150 °C / 15 min (MW) | 88-96[1] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-aryl- and 4-heteroaryl-6-(methylthio)pyrimidines. The provided protocol, utilizing standard palladium catalysts and bases, serves as an excellent starting point for synthesis. Optimization of the catalyst, base, and solvent system, potentially coupled with the use of microwave irradiation, can lead to high yields and short reaction times, facilitating the rapid generation of diverse pyrimidine derivatives for applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-Bromo-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-6-(methylthio)pyrimidine as a key building block. The protocols outlined below are based on established methodologies for analogous substrates and aim to serve as a comprehensive guide for the synthesis of diverse 4-substituted-6-(methylthio)pyrimidine derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The pyrimidine core, a privileged scaffold in numerous biologically active compounds, can be readily functionalized using these powerful methods. This compound is a versatile substrate for such transformations, with the bromo substituent serving as a reactive handle for various coupling partners. This document details protocols and reaction parameters for several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, Negishi, and Kumada couplings.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Cross-Coupling Reactions
The following table summarizes typical reaction conditions and yields for the cross-coupling of this compound with various partners. These parameters are based on analogous reactions found in the literature and should be considered as a starting point for optimization.
| Coupling Reaction | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ or Pd(PPh₃)₄ | PPh₃ or XPhos | K₂CO₃ or K₃PO₄ | Dioxane/H₂O or Toluene | 80-110 | 12-24 | 60-95 |
| Buchwald-Hartwig | Amine (Primary/Secondary) | Pd₂(dba)₃ or Pd(OAc)₂ | BINAP or Xantphos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 12-24 | 70-98 |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-80 | 2-12 | 85-98 |
| Stille | Organostannane | Pd(PPh₃)₄ | PPh₃ | - | Toluene or DMF | 80-110 | 12-24 | 70-90 |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | - | THF or Dioxane | 25-80 | 4-18 | 75-95 |
| Kumada | Grignard Reagent | PdCl₂(dppf) or NiCl₂(dppp) | dppf or dppp | - | THF or Et₂O | 0-65 | 2-12 | 65-90 |
Experimental Protocols
The following are detailed experimental protocols for key palladium-catalyzed cross-coupling reactions of this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water to the flask.
-
Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6-(methylthio)pyrimidine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd)
-
Xantphos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to a flame-dried Schlenk flask.
-
Add toluene, followed by this compound and the amine.
-
Seal the flask and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the residue by column chromatography to yield the 4-amino-6-(methylthio)pyrimidine product.
Protocol 3: Sonogashira Coupling
This protocol details the Sonogashira coupling of this compound with a terminal alkyne. This protocol is adapted from a similar reaction on a related pyrimidine derivative.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 2-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography to obtain the 4-alkynyl-6-(methylthio)pyrimidine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Application Note: Buchwald-Hartwig Amination of 4-Bromo-6-(methylthio)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceutical agents.[1] The amination of substituted pyrimidines, such as 4-Bromo-6-(methylthio)pyrimidine, provides crucial building blocks for molecules in drug discovery programs. This application note outlines the key parameters, optimized conditions, and a detailed protocol for the successful amination of this specific substrate.
The reaction's utility lies in its ability to overcome the limitations of traditional methods for synthesizing aromatic amines, which often require harsh conditions and have limited functional group tolerance.[2] The choice of palladium source, ligand, base, and solvent are all critical factors that influence the reaction's efficiency and yield.[1][3]
General Reaction Scheme:

Figure 1: General scheme for the Buchwald-Hartwig amination of this compound with a generic amine (R1R2NH).
Key Parameters and Optimization
Successful Buchwald-Hartwig amination of the electron-deficient this compound substrate relies on the careful selection of several interdependent parameters:
-
Palladium Precatalyst: Modern palladium precatalysts, particularly "G3" (third generation) precatalysts like XPhos Pd G3, are highly effective.[4] These precatalysts are air- and moisture-stable, highly soluble, and facilitate the rapid formation of the active Pd(0) catalytic species, often allowing for lower catalyst loadings and shorter reaction times.[4][5]
-
Ligand: The choice of phosphine ligand is crucial for catalyst stability and reactivity. Bulky, electron-rich biaryl monophosphine ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are particularly well-suited for coupling with heteroaryl chlorides and bromides.[6] The ligand choice is often determined by the class of the amine nucleophile.[7]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[3] Sodium tert-butoxide (NaOtBu) is a commonly used strong base that is effective in many Buchwald-Hartwig reactions.[3][7] Other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can also be employed, especially when base-sensitive functional groups are present.
-
Solvent: Anhydrous, degassed aprotic solvents are necessary to prevent catalyst deactivation and side reactions. Toluene and 1,4-dioxane are frequently used solvents for this transformation.[8][9]
-
Temperature: Typical reaction temperatures range from 80-110 °C to ensure a reasonable reaction rate.[7]
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. Conditions are based on established protocols for similar heteroaryl bromides.
| Amine Coupling Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | XPhos Pd G3 (2) | (Internal) | NaOtBu (1.4) | Toluene | 100 | 12 | >90 |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 18 | ~85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | ~88 |
| N-Methylaniline | XPhos Pd G3 (1.5) | (Internal) | NaOtBu (1.4) | Toluene | 90 | 12 | >95 |
Note: Yields are estimates based on typical outcomes for similar substrates and may vary based on reaction scale and purity of reagents.
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with morpholine using a third-generation Buchwald precatalyst.
Materials and Equipment:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)[4]
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5-10 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Magnetic stirrer with heating plate or oil bath
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), and XPhos Pd G3 precatalyst (0.02 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed toluene (5-10 mL) via syringe.
-
Add the morpholine (1.2 mmol) via syringe.
-
-
Reaction:
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Heat the reaction mixture to 100 °C using a preheated oil bath or heating mantle.
-
Maintain stirring at this temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the pure 4-(morpholino)-6-(methylthio)pyrimidine.[1]
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination from setup to product analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
- 6. mdpi.com [mdpi.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for 4-Bromo-6-(methylthio)pyrimidine in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-Bromo-6-(methylthio)pyrimidine and its derivatives as a scaffold in the discovery of novel antiviral agents. This document details the synthesis of related compounds, general protocols for antiviral and cytotoxicity screening, and summarizes the available quantitative data to guide further research and development in this area.
Introduction: The Potential of Pyrimidine Scaffolds in Antiviral Therapy
The pyrimidine nucleus is a cornerstone in the development of a wide array of therapeutic agents due to its presence in the building blocks of nucleic acids. This structural motif has been successfully exploited to generate numerous antiviral drugs. Pyrimidine analogs can act through various mechanisms, including the inhibition of viral DNA or RNA synthesis, or by targeting viral-specific enzymes. The subject of this note, this compound, presents a versatile scaffold for chemical modification, offering the potential to develop novel antiviral candidates with improved efficacy and selectivity. The presence of a bromo substituent and a methylthio group at positions 4 and 6 respectively, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and optimize antiviral potency.
Synthesis of Pyrimidine Derivatives for Antiviral Screening
The synthesis of pyrimidine derivatives for antiviral screening often involves multi-step reactions starting from a core pyrimidine structure. While specific protocols for this compound are not widely published in the context of antiviral drug discovery, general synthetic strategies for related compounds can be adapted.
A general approach to synthesizing substituted pyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative. For the synthesis of more complex pyrimidine analogs, functional group interconversions on a pre-formed pyrimidine ring are common. For instance, the bromo and methylthio groups on the this compound scaffold can be targeted for nucleophilic substitution or cross-coupling reactions to introduce a variety of substituents, thereby creating a library of compounds for antiviral screening.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of antiviral compounds. Below are general protocols for cytotoxicity and antiviral assays that can be adapted for screening this compound and its derivatives.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the test compound that is toxic to host cells, typically expressed as the 50% cytotoxic concentration (CC50).
Materials:
-
Host cell line (e.g., Vero, MDCK, MT-4)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the solvent used to dissolve the compound (solvent control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the solvent control and determine the CC50 value using a dose-response curve.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the test compound that inhibits viral replication by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
96-well or 24-well cell culture plates
-
Cell culture medium and overlay medium (containing, for example, carboxymethyl cellulose or agar)
-
Test compound dilutions
-
Crystal violet staining solution
Procedure:
-
Seed cell culture plates with host cells and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Remove the virus inoculum and wash the cells.
-
Add the overlay medium containing the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates until plaques are visible in the virus control wells.
-
Fix the cells with a suitable fixative (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value from a dose-response curve.
Quantitative Data on Related Pyrimidine Derivatives
| Compound Class | Virus | Assay | Result | Citation |
| 6-Bromo-2,3-disubstituted-4(3H)-quinazolinones (containing a pyrimidine moiety) | Vaccinia virus | Antiviral Activity | MIC = 1.92 µg/mL | [1] |
MIC: Minimum Inhibitory Concentration
This data suggests that bromo-substituted pyrimidine-containing heterocyclic systems can exhibit antiviral activity. Further derivatization of the this compound core is a promising strategy to identify compounds with potent and broad-spectrum antiviral properties.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the drug discovery process and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery of antiviral agents starting from this compound.
Caption: A potential mechanism of action for pyrimidine-based antiviral agents targeting viral genome replication.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel antiviral therapeutics. The synthetic accessibility and the potential for diverse chemical modifications make it an attractive scaffold for generating compound libraries for high-throughput screening. The general protocols provided herein can be adapted for the initial biological evaluation of these new chemical entities. Future research should focus on the synthesis and screening of a diverse library of derivatives to establish a clear structure-activity relationship. Promising lead compounds should then be subjected to more detailed mechanistic studies to elucidate their specific viral targets and modes of action.
References
Derivatisierung der Methylthiogruppe in 4-Brom-6-(methylthio)pyrimidin: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Applikationsschrift beschreibt detaillierte Protokolle für die chemische Modifikation der Methylthiogruppe in 4-Brom-6-(methylthio)pyrimidin. Diese Modifikationen, insbesondere die Oxidation zu einem reaktiveren Methylsulfonyl-Intermediat, gefolgt von nukleophiler aromatischer Substitution, eröffnen den Zugang zu einer Vielzahl von substituierten Pyrimidinderivaten. Solche Derivate sind von großem Interesse für die medizinische Chemie und die Entwicklung neuer Wirkstoffe, insbesondere im Bereich der Kinase-Inhibitoren.
Einleitung
Das 4-Brom-6-(methylthio)pyrimidin-Grundgerüst ist ein vielseitiger Baustein in der organischen Synthese. Die Methylthiogruppe (-SCH3) an Position 6 des Pyrimidinrings ist ein nützlicher "Griff", der durch chemische Umwandlung für die Einführung verschiedener funktioneller Gruppen genutzt werden kann. Eine Schlüsselstrategie ist die Oxidation der Methylthiogruppe zu einer Methylsulfonylgruppe (-SO2CH3). Diese Umwandlung erhöht die Elektrophilie des benachbarten Kohlenstoffatoms erheblich und macht die Methylsulfonylgruppe zu einer ausgezeichneten Abgangsgruppe für die nukleophile aromatische Substitution (SNAr).
Diese Reaktivität ermöglicht die Synthese von Bibliotheken von 4,6-disubstituierten Pyrimidinen, die als potente und selektive Inhibitoren von Proteinkinasen, wie z.B. der Microtubule Affinity-Regulating Kinase 4 (MARK4), die mit neurodegenerativen Erkrankungen wie Alzheimer in Verbindung gebracht wird, dienen können.[1][2][3][4][5]
Chemische Umwandlungswege
Die Derivatisierung der Methylthiogruppe in 4-Brom-6-(methylthio)pyrimidin folgt typischerweise einem zweistufigen Prozess, der im folgenden Arbeitsablaufdiagramm dargestellt ist.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Stufe 1: Oxidation der Methylthiogruppe
Die Methylthiogruppe wird zu einer Methylsulfonylgruppe oxidiert, um die Reaktivität für die nachfolgende Substitutionsreaktion zu erhöhen.[6]
Stufe 2: Nukleophile Aromatische Substitution (SNAr)
Die aktivierte Methylsulfonylgruppe wird durch ein Nukleophil, typischerweise ein primäres oder sekundäres Amin, substituiert, um das gewünschte 4,6-disubstituierte Pyrimidinderivat zu erhalten.[6]
Experimentelle Protokolle
Protokoll 1: Synthese von 4-Brom-6-(methylsulfonyl)pyrimidin
Dieses Protokoll beschreibt die Oxidation von 4-Brom-6-(methylthio)pyrimidin zu 4-Brom-6-(methylsulfonyl)pyrimidin.
Materialien:
-
4-Brom-6-(methylthio)pyrimidin
-
meta-Chlorperbenzoesäure (m-CPBA) (≥77%)
-
Dichlormethan (DCM)
-
Gesättigte Natriumbicarbonatlösung (NaHCO3)
-
Gesättigte Natriumchloridlösung (NaCl)
-
Wasserfreies Magnesiumsulfat (MgSO4)
Durchführung:
-
Lösen Sie 4-Brom-6-(methylthio)pyrimidin (1,0 Äq.) in Dichlormethan (DCM) in einem geeigneten Reaktionsgefäß.
-
Kühlen Sie die Lösung auf 0 °C in einem Eisbad.
-
Fügen Sie langsam meta-Chlorperbenzoesäure (m-CPBA) (2,2 Äq.) in Portionen zu der gekühlten Lösung unter Rühren hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 12-16 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion verdünnen Sie die Reaktionsmischung mit DCM.
-
Waschen Sie die organische Phase nacheinander mit gesättigter NaHCO3-Lösung, Wasser und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO4, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Reinigen Sie den Rückstand durch Säulenchromatographie auf Kieselgel, um das reine 4-Brom-6-(methylsulfonyl)pyrimidin zu erhalten.
| Parameter | Wert |
| Temperatur | 0 °C bis Raumtemperatur |
| Reaktionszeit | 12-16 Stunden |
| Lösungsmittel | Dichlormethan (DCM) |
| Oxidationsmittel | m-CPBA |
| Typische Ausbeute | > 90% |
Tabelle 1: Zusammenfassung der Reaktionsparameter für die Oxidation.
Protokoll 2: Allgemeine Vorgehensweise für die nukleophile aromatische Substitution mit Aminen
Dieses Protokoll beschreibt die Reaktion von 4-Brom-6-(methylsulfonyl)pyrimidin mit einem generischen primären oder sekundären Amin.
Materialien:
-
4-Brom-6-(methylsulfonyl)pyrimidin
-
Gewünschtes primäres oder sekundäres Amin
-
N,N-Diisopropylethylamin (DIPEA)
-
N,N-Dimethylformamid (DMF) oder 2-Propanol
-
Wasser
-
Ethylacetat
Durchführung:
-
Geben Sie 4-Brom-6-(methylsulfonyl)pyrimidin (1,0 Äq.), das gewünschte Amin (1,2 Äq.) und N,N-Diisopropylethylamin (DIPEA) (2,0 Äq.) in ein Reaktionsgefäß.
-
Fügen Sie N,N-Dimethylformamid (DMF) oder 2-Propanol als Lösungsmittel hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren auf 80-100 °C für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab.
-
Gießen Sie die Reaktionsmischung in Wasser und extrahieren Sie das Produkt mit Ethylacetat.
-
Waschen Sie die kombinierte organische Phase mit Wasser und gesättigter NaCl-Lösung.
-
Trocknen Sie die organische Phase über wasserfreiem MgSO4, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel oder durch Umkristallisation, um das gewünschte 4-Brom-6-(substituierte Amino)pyrimidin-Derivat zu erhalten.
| Nukleophil (Amin) | Lösungsmittel | Temperatur (°C) | Zeit (h) | Typische Ausbeute (%) |
| Verschiedene Aryl- und Alkylamine | DMF oder 2-Propanol | 80-100 | 4-12 | 65-85 |
Tabelle 2: Quantitative Daten für die nukleophile aromatische Substitution. Die Ausbeuten können je nach Reaktivität des spezifischen Amins variieren.
Anwendung in der Arzneimittelentwicklung: Kinase-Inhibitoren
4,6-disubstituierte Pyrimidinderivate, die über die oben beschriebenen Methoden zugänglich sind, haben sich als vielversprechende Inhibitoren für Proteinkinasen erwiesen.[7][8][9][10] Ein bemerkenswertes Ziel ist die Microtubule Affinity-Regulating Kinase 4 (MARK4), die eine Rolle bei der Pathogenese der Alzheimer-Krankheit spielt.[1][2][3][4][5] Die Hemmung von MARK4 kann die Phosphorylierung des Tau-Proteins reduzieren, was ein Schlüsselereignis bei der Bildung von neurofibrillären Bündeln ist.
Abbildung 2: Vereinfachter Signalweg und Angriffspunkt von Inhibitoren.
Die entwickelten Pyrimidinderivate können die ATP-Bindungsstelle von MARK4 besetzen und so dessen katalytische Aktivität blockieren. Dies verhindert die übermäßige Phosphorylierung des Tau-Proteins und könnte somit den Krankheitsverlauf der Alzheimer-Krankheit verlangsamen oder aufhalten. Die hier vorgestellten Syntheseprotokolle bieten einen robusten und flexiblen Ansatz zur Herstellung einer Vielzahl solcher potenzieller Wirkstoffkandidaten für Structure-Activity Relationship (SAR)-Studien.[1][2][3][4][5]
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies – ScienceOpen [scienceopen.com]
- 3. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 9. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 4-Bromo-6-(methylthio)pyrimidine with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-6-(methylthio)pyrimidine in carbon-carbon bond-forming reactions with various organometallic reagents. The resulting substituted pyrimidines are valuable scaffolds in medicinal chemistry and drug discovery, appearing in a range of biologically active compounds.[1][2] This document details common cross-coupling and nucleophilic substitution reactions, providing experimental protocols and quantitative data where available.
Introduction to this compound in Drug Discovery
The pyrimidine core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] The ability to functionalize the pyrimidine ring at specific positions is crucial for modulating the biological activity and pharmacokinetic properties of drug candidates. This compound serves as a versatile building block in this regard. The bromine atom at the 4-position is susceptible to displacement through various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, alkynyl, and alkyl groups. The methylthio group at the 6-position can also be modified, offering a secondary point for diversification.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and are widely employed in the synthesis of complex organic molecules.[3] this compound is an excellent substrate for several of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide.[4] This reaction is favored for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[5]
Caption: Suzuki-Miyaura Coupling of this compound.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18 | 85 | [5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 20 | 82 | [5] |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70 | 22 | 78 | [5] |
-
To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (a related substrate, demonstrating the general procedure) (0.986 mmol), phenylboronic acid (1.08 mmol), and Pd(PPh₃)₄ (0.0493 mmol, 5 mol%).
-
Add K₃PO₄ (1.972 mmol) and 1,4-dioxane (6 mL).
-
The mixture is stirred under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes at room temperature.
-
Add distilled water (1.5 mL) and reflux the mixture at 70-80 °C for 18-22 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide.[6] A key advantage of Stille coupling is the stability of organostannanes to air and moisture.[6][7] However, the toxicity of tin reagents is a significant drawback.[8]
Caption: Stille Coupling of this compound.
-
In a flame-dried round-bottom flask, dissolve the aryl halide (1 eq) in DMF that has been bubbled with nitrogen for 45 minutes.
-
Add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) sequentially.
-
Add more DMF to make a 0.1 M solution.
-
Purge the reaction flask with argon for 10 minutes before adding the organotin reagent (1.15 eq).
-
Heat the solution to the desired temperature (e.g., 40 °C).
-
After the reaction is complete, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O, and extract with hexane.
-
Combine the organic phases and wash with the NH₃·H₂O:H₂O mixture and brine, then dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[9]
Caption: Sonogashira Coupling of this compound.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | DMF | 80 | - | Good | [10] |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | - | Et₃N | MeCN | 110 | - | - | [11] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT | 6-20 | Good | [12] |
-
In a dry round-bottom flask under an inert atmosphere, combine the 4-bromo-pyrimidine derivative, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.
-
Add the anhydrous solvent (e.g., DMF or toluene), followed by the amine base (e.g., triethylamine) and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once complete, cool the mixture to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the residue by column chromatography.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[13] Organozinc reagents are more reactive than their organoboron and organotin counterparts, often leading to faster reactions.[13] However, they are sensitive to air and moisture, requiring anhydrous reaction conditions.[14]
Caption: Negishi Coupling of this compound.
-
To a solution of TMP (1.2 eq) in THF (5 mL), add n-BuLi (2.5 M in hexanes, 1.2 eq) at -78 °C.
-
Warm the resulting mixture to room temperature and stir for 30 minutes before cooling back to -78 °C.
-
Add a solution of the substrate (2.5 mmol, 1.0 eq) in THF (5 mL), and stir the red solution at -78 °C for 2 hours.
-
Add ZnCl₂ (0.5 M in THF, 1.2 eq). Stir the mixture for 30 minutes at -78 °C, then warm to room temperature and stir for another 30 minutes.
-
In a separate flask, prepare a solution of Pd(PPh₃)₄ (0.05 eq) in 5 mL of THF under a nitrogen atmosphere.
-
Add the catalyst solution to the reaction mixture at room temperature.
-
After the reaction is complete, quench with water. Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify by flash column chromatography.
Reactions with Other Organometallic Reagents
Grignard Reagents
Grignard reagents (RMgX) are strong nucleophiles and bases that react with a variety of electrophiles.[15] Their reaction with halogenated pyrimidines can lead to nucleophilic substitution of the halogen.[16] Nickel phosphine complexes can be used to catalyze the coupling of Grignard reagents with chloropyrimidines.[16]
Caption: Reaction with Grignard Reagent.
-
Add the appropriate Grignard reagent to a solution of the halopyrimidine in an ethereal solvent (e.g., THF, diethyl ether) at 0 °C.
-
Allow the reaction mixture to warm to a higher temperature (e.g., 40 °C) and stir for a specified time (e.g., 16 hours).
-
Monitor the reaction for consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Organolithium Reagents
Organolithium reagents are highly reactive organometallic compounds that can act as strong bases or nucleophiles.[17] They can be used to prepare other organometallic reagents via transmetalation or can directly participate in nucleophilic substitution reactions.[18] Lithium-halogen exchange is a common method for generating new organolithium species.[17]
Caption: Reaction with Organolithium Reagent.
-
Dissolve this compound in an anhydrous ethereal solvent such as THF under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Add a solution of an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) dropwise.
-
Stir the mixture at low temperature for a period of time to allow for the lithium-halogen exchange to occur, forming the 4-lithiated pyrimidine species.
-
Add the desired electrophile to the reaction mixture.
-
Allow the reaction to warm to room temperature and then quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Applications in Drug Development
The functionalized pyrimidines synthesized from this compound are key intermediates in the development of various therapeutic agents. For instance, 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been identified as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein kinase involved in cell growth and proliferation.[19] The synthesis of these compounds often involves a key cross-coupling step to introduce the aryl group at the 6-position of a pyrimidine-like core. Similarly, substituted 4-arylpyrimidines have shown promising antitrypanosomal activity.[20] The ability to readily diversify the substituent at the 4-position of the pyrimidine ring using the methods described above is a powerful strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
Workflow for Synthesis and Screening
Caption: Drug Discovery Workflow.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Negishi Coupling | NROChemistry [nrochemistry.com]
- 15. adichemistry.com [adichemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of 4-morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines as highly potent and selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR): optimization of the 6-aryl substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. escholarship.org [escholarship.org]
Application Notes and Protocols for the Synthesis of 4-aryl-6-(methylthio)pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4-aryl-6-(methylthio)pyrimidines, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established and reliable synthetic methodologies, offering step-by-step guidance for laboratory-scale preparation.
Introduction
4-Aryl-6-(methylthio)pyrimidines are key structural motifs in a variety of biologically active molecules. The pyrimidine core, substituted with aryl groups and a methylthio moiety, has been shown to exhibit a range of pharmacological activities, making the development of efficient synthetic routes to these compounds a critical area of research. These application notes provide two robust and versatile methods for their synthesis: a classical approach starting from chalcones and a modern cross-coupling strategy.
Data Presentation
The following table summarizes representative yields for the synthesis of various 4-aryl-6-(methylthio)pyrimidine derivatives, offering a comparative overview of the efficiency of different synthetic approaches.
| Starting Materials | Aryl Substituents | Method | Product | Yield (%) | Reference |
| 4-Chloro or 4-methoxy acetophenone, various benzaldehydes, thiourea, methyl iodide | R1 = 4-Cl, R2 = 4-OMe | Chalcone condensation & S-methylation | 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine | 82 | [1][2] |
| 4,6-Dichloro-2-(methylthio)pyrimidine, Arylboronic acid | Aryl groups at C4 and C6 | Suzuki-Miyaura Cross-Coupling | 4,6-Diaryl-2-(methylthio)pyrimidine | Varies | [3] |
| 4,6-Dichloro-2-(methylthio)pyrimidine, Sodium ethoxide | Ethoxy at C6 | Nucleophilic Substitution | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | 89 | [4] |
| β-Ketoester, S-Alkylisothiourea | Varies | Base/Acid-mediated Condensation | 4-Pyrimidone-2-thioether | ~94 | [5] |
Experimental Protocols
Two primary synthetic routes are detailed below. The first is a classical, multi-step synthesis via a chalcone intermediate. The second employs a palladium-catalyzed cross-coupling reaction for the direct introduction of aryl groups.
Method 1: Synthesis via Chalcone Intermediate
This method involves three main steps: (1) Claisen-Schmidt condensation to form the chalcone, (2) cyclization with thiourea to form the pyrimidine-2(1H)-thione, and (3) S-methylation to yield the final product.
Step 1: Synthesis of Chalcone (e.g., 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one)
-
Reagents and Materials:
-
4-Chloroacetophenone
-
4-Methoxybenzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Distilled water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
Dissolve 4-chloroacetophenone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of sodium hydroxide (2 equivalents) in a mixture of water and ethanol.
-
Slowly add the NaOH solution to the stirred solution of the ketone and aldehyde at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
The precipitated chalcone is collected by vacuum filtration, washed with cold water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure chalcone.
-
Step 2: Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-2(1H)-thione
-
Reagents and Materials:
-
Chalcone from Step 1
-
Thiourea
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or Dimethylformamide (DMF)
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Add a solution of potassium hydroxide (2 equivalents) in ethanol to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.[1][2]
-
After cooling, pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude pyrimidine-2(1H)-thione can be purified by recrystallization from a suitable solvent like ethanol or DMF.
-
Step 3: Synthesis of 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine
-
Reagents and Materials:
-
Pyrimidine-2(1H)-thione from Step 2
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetone or Dimethylformamide (DMF)
-
-
Procedure:
-
Suspend the pyrimidine-2(1H)-thione (1 equivalent) and potassium carbonate (2 equivalents) in acetone or DMF.
-
Add methyl iodide (1.2 equivalents) dropwise to the stirred suspension at room temperature.
-
Continue stirring at room temperature for 3-5 hours or until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-6-(methylthio)pyrimidine.[1]
-
Method 2: Synthesis via Suzuki-Miyaura Cross-Coupling
This method is suitable for the synthesis of 4,6-diaryl-2-(methylthio)pyrimidines starting from a dihalogenated pyrimidine precursor.
-
Reagents and Materials:
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Arylboronic acid (2.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd(OAc)₂)
-
Ligand (if required, e.g., PPh₃)
-
Base (e.g., K₃PO₄, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or equivalent reaction vessel
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (3 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4,6-diaryl-2-(methylthio)pyrimidine.[3]
-
Visualizations
The following diagrams illustrate the synthetic pathways and experimental workflows described above.
Caption: Overall synthetic workflows for preparing 4-aryl-6-(methylthio)pyrimidines.
Caption: Key steps and intermediates in the chalcone-based synthesis route.
Caption: Reactants and catalysts for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 4-Bromo-6-(methylthio)pyrimidine as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-6-(methylthio)pyrimidine as a versatile building block in medicinal chemistry and drug discovery. The document details its application in the synthesis of potent kinase inhibitors and other biologically active molecules, supported by experimental protocols and quantitative data.
Introduction to this compound
This compound is a key heterocyclic intermediate possessing multiple reactive sites that can be selectively functionalized. The presence of a bromo substituent at the 4-position and a methylthio group at the 6-position of the pyrimidine ring allows for a diverse range of chemical transformations. This makes it an invaluable scaffold for the construction of complex molecular architectures, particularly in the development of targeted therapeutics. Pyrimidine-based compounds are of immense interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules, including anticancer, antiviral, and antibacterial agents.
The strategic positioning of the bromo and methylthio groups enables sequential and regioselective modifications. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the introduction of aryl, heteroaryl, and amino moieties. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, which significantly enhances its reactivity as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This dual reactivity provides a powerful platform for generating libraries of substituted pyrimidines for structure-activity relationship (SAR) studies in drug discovery programs.
Applications in the Synthesis of Kinase Inhibitors
A primary application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer. The pyrimidine core serves as a common scaffold for designing molecules that can bind to the ATP-binding site of kinases.
Synthesis of Bcr-Abl Kinase Inhibitors
Derivatives of this compound have been utilized to synthesize potent inhibitors of the Bcr-Abl tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). These compounds often serve as analogues of established drugs like Dasatinib. The synthetic strategy typically involves a Suzuki coupling reaction to introduce an aryl or heteroaryl group at the 4-position, followed by functionalization at the 6-position.
Quantitative Data Presentation
The following tables summarize the biological activity of representative compounds synthesized using brominated pyrimidine building blocks.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50, µM) | Reference |
| Dasatinib | Bcr-Abl | <1 | K562 | 0.004 | |
| Compound 6g | Bcr-Abl | 12 | K562 | 0.015 | |
| Compound 7d | Bcr-Abl | 10 | K562 | 0.011 | |
| Compound 9c | Bcr-Abl | 8 | K562 | 0.009 | |
| Compound 10e | Bcr-Abl | 6 | K562 | 0.007 |
Experimental Protocols
General Synthesis of 4-Bromo-6-(substituted)pyrimidine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of a bromopyrimidine with an aryl or heteroaryl boronic acid.
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, Na₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent and water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
General Synthesis of 4-Amino-6-(substituted)pyrimidine Derivatives via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of a bromopyrimidine with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos, BINAP, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu, 1.5 - 2.5 eq)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the solvent, followed by this compound and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the aminated product.
Oxidation of the Methylthio Group to a Sulfone
The oxidation of the methylthio group to a methylsulfonyl group enhances its leaving group ability for subsequent nucleophilic substitution reactions.
Materials:
-
This compound derivative (1.0 eq)
-
Oxidizing agent (e.g., m-CPBA, Oxone®, 2.0 - 2.5 eq)
-
Solvent (e.g., Dichloromethane (DCM), Chloroform)
Procedure:
-
Dissolve the this compound derivative in the chosen solvent and cool the solution to 0 °C in an ice bath.
-
Add the oxidizing agent portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is fully consumed (monitored by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., DCM).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfone.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Oxidation of the Methylthio Group.
Application Notes and Protocols for the Experimental Oxidation of the Methylthio Group
Audience: Researchers, scientists, and drug development professionals.
Introduction: The oxidation of the methylthio group is a fundamental transformation in organic chemistry and drug development. The resulting sulfoxides and sulfones are common structural motifs in pharmaceuticals and agrochemicals.[1] The selective conversion of a methylthioether to either a methylsulfoxide or a methylsulfone is crucial, as the oxidation state of the sulfur atom can significantly impact the biological activity, solubility, and metabolic stability of a molecule. These application notes provide detailed protocols for the selective oxidation of the methylthio group to sulfoxides and the further oxidation to sulfones.
I. Selective Oxidation of Methylthio Group to Methylsulfinyl Group (Sulfoxide)
The selective oxidation of thioethers to sulfoxides requires mild and controlled reaction conditions to prevent over-oxidation to the corresponding sulfone.[1] Several catalytic systems have been developed to achieve high chemoselectivity and yields.
Data Presentation: Comparison of Catalytic Systems for Sulfoxidation
| Oxidizing System | Substrate Example | Product | Selectivity (%) | Yield (%) | Reaction Conditions | Reference |
| H₂O₂ / Sc(OTf)₃ | Alkyl-aryl sulfides | Sulfoxide | High (minimal over-oxidation) | High | Room Temperature | [2][3] |
| H₂O₂ / Organic ligand-modified polyoxomolybdates | Methyl phenyl sulfide | Methyl phenyl sulfoxide | 98 | ~100 | Room Temperature, 20 min | [4] |
| O₂ / Rhodium(III)-dimethylsulfoxide complexes | Dialkyl sulfides | Sulfoxide | High | Good | 100°C, in methanol | [5] |
| H₂O₂ / Tantalum carbide | Various sulfides | Sulfoxide | High | High | Not specified | [6][7] |
Experimental Protocol: Scandium Triflate Catalyzed Selective Oxidation
This protocol describes a mild and highly chemoselective method for the oxidation of a methylthio group to a methylsulfinyl group using hydrogen peroxide as the oxidant, catalyzed by scandium triflate (Sc(OTf)₃). This method is noted for its compatibility with many common protecting groups.[2][3]
Materials:
-
Substrate containing a methylthio group
-
Scandium (III) triflate (Sc(OTf)₃)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Acetonitrile (MeCN) or other suitable solvent
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the methylthio-containing substrate (1.0 mmol) in acetonitrile (5 mL).
-
Catalyst Addition: Add scandium triflate (0.1 mmol, 10 mol%) to the solution and stir until it dissolves.
-
Oxidant Addition: Cool the mixture in an ice bath (0 °C). Add hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture in an ice bath and quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Workup: Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure sulfoxide.
II. Oxidation of Methylthio Group to Methylsulfonyl Group (Sulfone)
Further oxidation of the methylthio group or the intermediate sulfoxide yields the corresponding sulfone. This transformation typically requires more forceful oxidizing conditions or a higher stoichiometry of the oxidizing agent.
Data Presentation: Reagents for Oxidation to Sulfones
| Oxidizing Agent | Substrate Example | Product | Yield (%) | Reaction Conditions | Reference |
| m-Chloroperbenzoic acid (m-CPBA) | 4-Methylthio-1,3-oxazoles | 4-Methylsulfonyl derivatives | Good | Not specified | [7] |
| Hydrogen Peroxide (30%) / Niobium carbide | Various sulfides | Sulfone | High | Not specified | [6][7] |
| Urea-hydrogen peroxide / Phthalic anhydride | Substituted sulfides | Sulfone | Good to Excellent | Ethyl acetate | [7] |
| Vanadium pentoxide / H₂SO₄ | Aryl methyl groups | Carboxylic acid (Note: This is for methyl on a ring, but indicates strong oxidation) | Up to 95% | ≤ 150°C | [8] |
Experimental Protocol: m-CPBA Mediated Oxidation to Sulfone
This protocol outlines the oxidation of a methylthio-containing compound to the corresponding methylsulfonyl derivative using meta-chloroperbenzoic acid (m-CPBA).
Materials:
-
Substrate containing a methylthio group (or the corresponding sulfoxide)
-
meta-Chloroperbenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM) or other suitable chlorinated solvent
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the substrate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask and cool the solution in an ice bath (0 °C).
-
Oxidant Addition: Add m-CPBA (2.2-2.5 equivalents, to ensure complete oxidation from the thioether) portion-wise over 10-15 minutes. A white precipitate of meta-chlorobenzoic acid may form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction by TLC or LC-MS. Additional m-CPBA may be required for complete conversion.
-
Quenching: After completion, cool the reaction mixture and quench excess peroxide by adding saturated aqueous sodium sulfite solution until a test with starch-iodide paper is negative.
-
Workup: Dilute the mixture with additional dichloromethane. Transfer to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfone.
III. Analytical Monitoring and Characterization
Careful monitoring of the oxidation reaction is essential to ensure the desired product is obtained with high selectivity and to prevent unwanted side reactions.[1]
-
High-Performance Liquid Chromatography (HPLC) and LC-MS: These are powerful techniques for monitoring the progress of the oxidation.[9] Methionine sulfoxide (MetO), being more hydrophilic than methionine, typically elutes earlier on a reversed-phase column.[10] LC-MS can confirm the identity of the starting material, intermediate sulfoxide (+16 Da mass shift), and final sulfone (+32 Da mass shift).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the final products. The oxidation of the sulfur atom leads to a downfield shift of the adjacent methyl protons and carbon. For instance, the methyl group singlet in methylthiomethyl ethers appears around δ 2.1–2.3 ppm in ¹H NMR.[11]
-
Gas Chromatography (GC): For volatile compounds, GC coupled with a suitable detector can be used for analysis.[12]
Visualizations
Reaction Pathway Diagram
Caption: Oxidation states of the methylthio group.
General Experimental Workflow
Caption: General workflow for a typical oxidation experiment.
Method Selection Guide
Caption: Decision guide for selecting an oxidation method.
References
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)3 [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 7. Sulfone synthesis by oxidation [organic-chemistry.org]
- 8. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups - Google Patents [patents.google.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
Application of 4-Bromo-6-(methylthio)pyrimidine in Agricultural Chemistry: A Versatile Intermediate for Novel Agrochemicals
Introduction: 4-Bromo-6-(methylthio)pyrimidine serves as a key building block in the synthesis of a variety of biologically active molecules with applications in agricultural chemistry. Its unique structure, featuring a reactive bromo substituent at the 4-position and a methylthio group at the 6-position, allows for diverse chemical modifications to generate novel fungicides, herbicides, and insecticides. The pyrimidine core is a well-established scaffold in agrochemical research, known for its presence in numerous commercial products. This document provides detailed application notes and protocols for the utilization of this compound in the development of new crop protection agents.
Fungicidal Applications
The pyrimidine scaffold is a common feature in many commercial fungicides. Derivatives synthesized from this compound can exhibit potent antifungal activity by targeting essential biological processes in pathogenic fungi. A primary synthetic strategy involves the nucleophilic substitution of the bromo group with various amines to yield 4-aminopyrimidine derivatives.
Quantitative Fungicidal Activity Data
While direct fungicidal data for derivatives of this compound is not extensively published, the activity of structurally related aminopyrimidine compounds provides a strong rationale for its use. The following table summarizes the in vitro fungicidal activity of representative aminopyrimidine derivatives against common plant pathogens.
| Compound ID | Target Fungi | EC50 (µg/mL) | Positive Control | EC50 of Control (µg/mL) |
| III-3 | Botrytis cinerea | 0.78 | Pyrimethanil | >100 |
| III-3 | Botrytis cinerea | 0.78 | Cyprodinil | 0.23 |
| 5o | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 |
Note: A lower EC50 value indicates higher fungicidal activity.
Experimental Protocol: Synthesis of 4-Anilino-6-(methylthio)pyrimidine Derivatives
This protocol outlines a general method for the synthesis of 4-anilino-6-(methylthio)pyrimidine derivatives from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Substituted aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard Schlenk line or glovebox equipment
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the substituted aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-anilino-6-(methylthio)pyrimidine derivative.
Synthetic workflow for 4-anilino-6-(methylthio)pyrimidine derivatives.
Herbicidal Applications
Derivatives of this compound can also be developed as potent herbicides. A common synthetic route involves the nucleophilic substitution of the bromo group with various alkoxides or phenoxides to produce 4-alkoxy- or 4-aryloxypyrimidine derivatives. These compounds can act as inhibitors of essential plant enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Quantitative Herbicidal Activity Data
The following table presents the herbicidal activity of representative pyrimidine ether derivatives against common weed species.
| Compound ID | Target Weed | Inhibition (%) at 100 mg/L |
| 3g | Digitaria sanguinalis | 100 |
| 3h | Digitaria sanguinalis | 100 |
Experimental Protocol: Synthesis of 4-Phenoxy-6-(methylthio)pyrimidine Derivatives
This protocol describes a general procedure for the synthesis of 4-phenoxy-6-(methylthio)pyrimidine derivatives from this compound.
Materials:
-
This compound
-
Substituted phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the substituted phenol (1.2 mmol) in anhydrous DMF (5 mL), add K₂CO₃ (2.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenoxy-6-(methylthio)pyrimidine derivative.
Synthetic workflow for 4-phenoxy-6-(methylthio)pyrimidine derivatives.
Insecticidal Applications
The versatility of the this compound intermediate extends to the synthesis of novel insecticides. The pyrimidine core is present in several classes of insecticides that act on various biological targets in insects, such as the nervous system or chitin biosynthesis.
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of representative pyrimidine derivatives against common insect pests.
| Compound ID | Target Insect | LC50 (µg/mL) |
| 2 | Culex pipiens larvae | 21.73 |
| 3 | Culex pipiens larvae | 12.43 |
| 4 | Culex pipiens larvae | 16.29 |
| F45 | Aphids | 2.97 |
Signaling Pathway: Mode of Action of Neonicotinoid-like Insecticides
Many pyrimidine-based insecticides, particularly those with nitrogen-containing substituents, can act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect nervous system. This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.
Mode of action of nAChR agonist insecticides.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its reactivity allows for the introduction of a wide range of functional groups at the 4-position, leading to the generation of diverse libraries of compounds with potential fungicidal, herbicidal, and insecticidal activities. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agricultural chemistry to explore the potential of this building block in the development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully exploit its potential in addressing the ongoing challenges in agriculture.
Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-6-(methylthio)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated pyrimidines are valuable intermediates in the synthesis of a diverse range of biologically active molecules, particularly in the development of kinase inhibitors for therapeutic use. The 4-bromo-6-(methylthio)pyrimidine scaffold offers multiple reaction sites for the introduction of various functional groups, enabling the exploration of a broad chemical space. The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds, respectively. This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent derivatization.
Synthesis of this compound
A scalable synthesis of this compound can be envisioned through a two-step process starting from a suitable pyrimidine precursor. This involves an initial chlorination followed by a bromination step.
Experimental Protocol: Synthesis of 4-Chloro-6-(methylthio)pyrimidine
A common precursor for brominated pyrimidines is the corresponding chloro-pyrimidine. The synthesis can be adapted from procedures for similar structures.
-
Reaction Setup: To a solution of 4,6-dichloro-2-(methylthio)pyrimidine in ethanol at approximately 20°C, add a solution of sodium ethoxide in ethanol.
-
Reaction Execution: Stir the reaction mixture for 2 hours at room temperature.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. For the target compound, a similar nucleophilic substitution with a methylthiolate source on a dichlorinated pyrimidine could be employed, or a multi-step synthesis starting from a different precursor might be necessary.
Experimental Protocol: Bromination of the Pyrimidine Ring
Direct bromination of the pyrimidine ring can be achieved using molecular bromine, often requiring elevated temperatures.[1][2]
-
Reaction Setup: Suspend the pyrimidine hydrochloride salt in an inert aromatic solvent such as nitrobenzene and heat the mixture to 125-135°C.[2]
-
Bromine Addition: Add liquid bromine dropwise to the heated mixture over a period of 30 to 90 minutes.[2]
-
Reaction Completion: Maintain the reaction mixture at 125-135°C for an additional 2 to 6 hours.[2]
-
Work-up and Purification: After cooling, the reaction is worked up through neutralization, extraction, and purification by column chromatography to isolate the 5-bromopyrimidine product.[1]
Alternatively, milder brominating agents like N-Bromosuccinimide (NBS) can be used.[3]
-
Reaction Setup: Dissolve the pyrimidine precursor in a suitable solvent and cool to 0°C.
-
NBS Addition: Add NBS to the cooled solution.
-
Reaction Execution: Stir the mixture at 0°C for 30 minutes.
-
Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the product.[1]
Derivatization of this compound
The bromine atom at the 4-position of the pyrimidine ring is a versatile handle for introducing molecular diversity through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the bromopyrimidine with various aryl or heteroaryl boronic acids.[4]
dot
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.1-1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₃PO₄ (2.0 eq) in a solvent system, typically 1,4-dioxane and water.[4]
-
Degassing: Thoroughly degas the reaction mixture.
-
Reaction Execution: Heat the mixture to 70-80°C and stir for 18-22 hours, or until reaction completion is observed by TLC or LC-MS.[4]
-
Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | [4] |
| Base | K₃PO₄ (2.0 eq) | [4] |
| Solvent | 1,4-Dioxane / H₂O | [4] |
| Temperature | 70-80°C | [4] |
| Time | 18-22 h | [4] |
| Yield | Good to excellent | [4] |
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[5] This reaction is instrumental in creating derivatives of this compound bearing various amino groups at the 4-position.
dot
Caption: Buchwald-Hartwig Amination Workflow.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XantPhos), and a base (e.g., Cs₂CO₃).[6]
-
Reagent Addition: Add this compound, the desired primary or secondary amine, and an anhydrous solvent such as toluene.[6]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of celite, and concentrate the filtrate. Purify the residue by column chromatography to afford the desired 4-amino-6-(methylthio)pyrimidine derivative.
| Parameter | Condition | Reference |
| Catalyst | Pd₂(dba)₃ | [6] |
| Ligand | XantPhos | [6] |
| Base | Cs₂CO₃ | [6] |
| Solvent | Toluene | [6] |
| Yield | Variable (8-95%) | [6] |
Application in Kinase Inhibition
Derivatives of substituted pyrimidines are widely recognized for their potential as kinase inhibitors.[3][7][8] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[9] The synthesized 4-aryl- and 4-amino-6-(methylthio)pyrimidine derivatives can be screened for their inhibitory activity against various kinases.
dot
Caption: Kinase Inhibition by Pyrimidine Derivatives.
The synthesized compounds can be evaluated in biochemical assays to determine their IC₅₀ values against a panel of kinases. Promising candidates can then be further investigated in cell-based assays and in vivo models to assess their therapeutic potential. The modular nature of the synthesis allows for rapid generation of a library of analogs to explore structure-activity relationships and optimize for potency and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 3. 5-Bromo-4-chloro-6-methyl-2-(methylthio)pyrimidine | 17119-74-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Fused Pyrimidine Systems Utilizing 4-Bromo-6-(methylthio)pyrimidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of fused pyrimidine systems, specifically focusing on the construction of the pyrazolo[3,4-d]pyrimidine core. The methodologies outlined below utilize a chloro-substituted pyrimidine intermediate derived from a 6-(methylthio)pyrimidine precursor, demonstrating a key synthetic strategy for accessing this important class of compounds. The protocols are based on established synthetic transformations and provide a foundation for researchers engaged in the discovery and development of novel therapeutics based on fused pyrimidine scaffolds.
Synthesis of 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
This section details a multi-step synthesis to obtain a substituted pyrazolo[3,4-d]pyrimidine. The process begins with the formation of a key intermediate, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, followed by cyclization to form the pyrazolo[3,4-d]pyrimidine core and subsequent functionalization.
Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (Compound 2) [1]
This initial step involves the Vilsmeier-Haack formylation and chlorination of 2-(methylthio)pyrimidine-4,6-diol.
-
Reaction:
-
To a 250 mL 3-neck flask, add phosphoryl chloride (43.5 mL, 0.37 mol).
-
Cool the reaction to 0°C and add dimethylformamide (14 mL, 0.18 mol) dropwise.
-
Allow the reaction to stir at 24°C for 1 hour.
-
Add 2-(methylthio)pyrimidine-4,6-diol (10 g, 63.2 mmol) to the flask.
-
Heat the reaction mixture at 100°C for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of n-hexane/EtOAc (10:1). The product will have an Rf value of 0.42.
-
-
Work-up:
-
After completion, pour the reaction mixture into ice water and incubate for 6 hours to facilitate the formation of a yellowish precipitate.
-
Filter the mixture. Neutralize the filtrate with NaHCO₃ and extract the product with EtOAc.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.
-
Dissolve the crude solid product in 5 mL of EtOAc and add 300 mL of n-hexane with continuous shaking.
-
Allow a yellowish solid to form overnight at 4°C.
-
Isolate the solid by filtration using n-hexane and dry under high vacuum.
-
Step 2: Synthesis of 1-t-Butyl-4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine (Compound 3) [1]
This step involves the cyclization of the dichloropyrimidine carbaldehyde with t-butylhydrazine to form the fused pyrazolo[3,4-d]pyrimidine ring system.
-
Reaction:
-
Dissolve 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (Compound 2) (200 mg, 0.9 mmol) in 20 mL of tetrahydrofuran in a 50 mL 3-neck flask.
-
Add 1.5 equivalents of Hünig's base (N,N-diisopropylethylamine) dropwise.
-
Add 1.5 equivalents of t-butylhydrazine.
-
Allow the reaction to proceed for 24 hours at 24°C.
-
-
Work-up:
-
Dilute the reaction mixture with water.
-
Extract the product with EtOAc.
-
Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent.
-
Step 3: Synthesis of 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine (Compound 4) [1]
The final step is a nucleophilic aromatic substitution reaction to introduce an amine at the C4 position of the pyrazolo[3,4-d]pyrimidine core.
-
Reaction:
-
Dissolve 1-t-butyl-4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine (Compound 3) (200 mg, 0.78 mmol) in 20 mL of 1,4-dioxane in a 50 mL 3-neck flask.
-
Add 4-methoxybenzylamine (118 mg, 1.1 equivalents).
-
Reflux the reaction mixture for 8 hours.
-
-
Work-up:
-
The protocol for work-up and purification would typically involve cooling the reaction, removing the solvent under reduced pressure, and purifying the residue by column chromatography on silica gel.
-
Data Presentation
| Step | Product | Starting Material(s) | Reagents | Solvent | Time | Temp. | Yield |
| 1 | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde | 2-(Methylthio)pyrimidine-4,6-diol | POCl₃, DMF | - | 24 h | 100°C | 62%[1] |
| 2 | 1-t-Butyl-4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine | 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, t-Butylhydrazine | Hünig's base | THF | 24 h | 24°C | - |
| 3 | 1-(t-Butyl)-N-(4-methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-4-amine | 1-t-Butyl-4-chloro-6-(methylthio)pyrazolo[3,4-d]pyrimidine, 4-Methoxybenzylamine | - | 1,4-Dioxane | 8 h | Reflux | - |
Note: Yields for steps 2 and 3 were not explicitly provided in the source material.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the general experimental workflow for the preparation of the target fused pyrimidine system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-(methylthio)pyrimidine
Welcome to the technical support center for the synthesis of 4-Bromo-6-(methylthio)pyrimidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to produce this compound?
A common and effective method is the electrophilic bromination of a suitable pyrimidine precursor. A plausible route involves the bromination of 4-chloro-6-(methylthio)pyrimidine or a similar pyrimidine derivative. The methylthio group is generally stable under various bromination conditions.
Q2: Which brominating agents are most effective for this synthesis?
Several brominating agents can be used, with the choice often depending on the specific substrate and desired reaction conditions. Common options include:
-
N-Bromosuccinimide (NBS): A widely used reagent for selective bromination.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBH): An efficient source of electrophilic bromine.[1]
-
Bromine (Br₂): Can be used directly, often in a suitable solvent like acetic acid or with a Lewis acid catalyst.[2]
Q3: What are the critical parameters to control for maximizing the yield?
To maximize the yield of this compound, it is crucial to control the following parameters:
-
Stoichiometry of the brominating agent: Using an excess of the brominating agent can lead to the formation of di-brominated byproducts.
-
Reaction Temperature: Temperature control is vital to prevent side reactions and decomposition. Some reactions may require elevated temperatures to proceed at a reasonable rate.[1]
-
Solvent Choice: The polarity and reactivity of the solvent can significantly influence the reaction outcome. Aprotic solvents like dichloromethane (CH₂Cl₂), acetonitrile (CH₃CN), or dimethylformamide (DMF) are often employed.[1]
-
Presence of a Catalyst: In some cases, a Lewis acid or a protic acid can enhance the rate and selectivity of the bromination. For example, trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to improve the efficiency of bromination with DBH.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material, you can determine when the starting material has been consumed and the product has formed.
Q5: What are the common impurities and how can they be removed?
Common impurities may include unreacted starting material, di-brominated pyrimidines, and other side-products from undesired reactions. Purification is typically achieved through:
-
Column Chromatography: Silica gel chromatography is effective for separating the desired product from impurities based on polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Insufficiently reactive brominating agent. 2. Reaction temperature is too low. 3. Inappropriate solvent. | 1. Switch to a more reactive brominating agent (e.g., from NBS to DBH with a Lewis acid catalyst). [1]2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Screen different solvents. Polar aprotic solvents like DMF or acetonitrile may be more effective. [1] |
| Formation of Di-brominated Byproduct | 1. Excess of brominating agent. 2. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the brominating agent. 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Incomplete Reaction/Low Conversion | 1. Insufficient amount of brominating agent. 2. Short reaction time. 3. Deactivation of the pyrimidine ring. | 1. Increase the equivalents of the brominating agent incrementally (e.g., from 1.1 to 1.5 equivalents). 2. Extend the reaction time and monitor by TLC. 3. Consider adding a catalytic amount of a Lewis acid (e.g., TMSOTf) to activate the brominating agent. [1] |
| Product Decomposition | 1. Excessively high reaction temperature. 2. Harsh reaction conditions (e.g., strong acid or base). | 1. Lower the reaction temperature. 2. Use milder reaction conditions. For example, use a buffered system if acidity is an issue. |
| Difficulty in Product Purification | 1. Product and impurities have similar polarities. 2. Product is unstable on silica gel. | 1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider alternative purification methods like recrystallization or preparative HPLC. |
Data Presentation
Table 1: Optimization of Bromination using 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
| Entry | DBH (equiv.) | TMSOTf (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | 0.55 | 0 | CH₂Cl₂ | 48 | 60 |
| 2 | 0.55 | 0.55 | CH₂Cl₂ | 6 | 94 |
| 3 | 0.55 | 0.55 | CH₂Cl₂ | 2 (at 40°C) | >99 |
| 4 | 1.1 | 0 | CH₂Cl₂ | 8 | Incomplete |
Data adapted from a study on the bromination of a uridine derivative, illustrating the effect of a Lewis acid catalyst and temperature.[1]
Table 2: Optimization of Bromination using N-Bromosuccinimide (NBS)
| Entry | NBS (equiv.) | Solvent | Time (h) | Yield of Monobrominated Product (%) |
| 1 | 1.1 | Acetonitrile | 4 | Partial Conversion |
| 2 | 1.5 | Acetonitrile | 4 | 69 |
| 3 | 1.5 | Acetonitrile | 2 (Microwave) | Improved |
Data inferred from a study on the bromination of a pyrazolo[3,4-c]pyrazole system, showing the effect of stoichiometry and microwave irradiation.
Experimental Protocols
General Protocol for Bromination using DBH and a Lewis Acid Catalyst
This protocol is a general guideline based on efficient bromination methods reported for similar substrates.[1]
-
Preparation: To a stirred solution of the 6-(methylthio)pyrimidine precursor (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) (0.1 M), add 1,3-dibromo-5,5-dimethylhydantoin (DBH) (0.55 equiv.).
-
Addition of Catalyst: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equiv.) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) and monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
References
Technical Support Center: Suzuki Reactions of Bromopyrimidines
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side product formation encountered during the Suzuki-Miyaura cross-coupling of bromopyrimidines.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format to help you navigate experimental challenges.
Q1: I am observing no or very low conversion of my bromopyrimidine starting material. What are the potential causes and how can I fix this?
A1: Low conversion in Suzuki reactions involving bromopyrimidines can stem from several factors, primarily related to the electronic nature of the pyrimidine ring and catalyst deactivation.
-
Potential Cause 1: Catalyst Inhibition. The basic nitrogen atoms on the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation and halting the catalytic cycle.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired reaction steps while minimizing catalyst inhibition.[1]
-
-
Potential Cause 2: Inactive Catalyst. The active catalytic species is Pd(0). If you are using a Pd(II) precursor (e.g., Pd(OAc)₂), it may not be efficiently reduced to Pd(0) in situ.
-
Potential Cause 3: Suboptimal Reaction Conditions. The choice of base, solvent, and temperature is critical for the reaction's success.
-
Solution:
-
Base: A weak base may not be sufficient. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[1][2]
-
Solvent: Aprotic polar solvents such as 1,4-dioxane, DMF, or DME, often with added water, are generally effective. Water can help dissolve the base and facilitate the transmetalation step.[1]
-
Temperature: Suzuki couplings with heteroaryl halides often require higher temperatures, typically in the range of 80-120 °C, to proceed efficiently.[1]
-
-
Q2: My reaction is producing a significant amount of a debrominated pyrimidine side product. How can I minimize this?
A2: The formation of a debrominated side product, also known as hydrodehalogenation or protodeboronation (of the aryl halide), is a common issue. It occurs when the organopalladium intermediate reacts with a hydrogen source instead of the boronic acid.
-
Potential Cause 1: Hydrogen Source. The hydrogen atom can come from the solvent (e.g., alcohols), water, or even the amine base. After oxidative addition, the palladium complex may gain a hydride ligand, which then reductively eliminates with the pyrimidine group to form the debrominated product.
-
Solution:
-
Choice of Base: Avoid using amine bases if possible. Inorganic bases like K₃PO₄ or carbonates (K₂CO₃, Cs₂CO₃) are generally preferred.
-
Solvent System: While some water is often beneficial, excessive amounts can promote hydrodehalogenation. Try adjusting the ratio of organic solvent to water.
-
Ligand Selection: Using bulky, electron-rich ligands (e.g., SPhos, XPhos) can accelerate the rate of cross-coupling, making it more competitive with the dehalogenation pathway.[1]
-
Protecting Groups: For certain substrates, such as those with N-H bonds (e.g., aminopyrimidines), dehalogenation can be a major side reaction. Protecting the N-H group can suppress this pathway.
-
Q3: I am observing a significant amount of biaryl product derived from the homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid is another frequent side reaction that reduces the yield of the desired product and complicates purification.
-
Potential Cause 1: Presence of Oxygen. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product. This is often a major issue if the reaction is not performed under strictly inert conditions.
-
Solution: Rigorously degas all solvents and reagents. This can be done by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup.[3]
-
-
Potential Cause 2: Palladium(II) Precursor. If a Pd(II) salt is used as the catalyst source, it can directly promote homocoupling at the beginning of the reaction before the catalytic cycle is established.[3]
-
Solution: Using a pre-formed Pd(0) catalyst can sometimes mitigate this issue. Alternatively, using highly active ligands that promote rapid entry into the catalytic cycle can outcompete the initial homocoupling.
-
-
Potential Cause 3: Electron-Deficient Boronic Acids. Boronic acids with electron-withdrawing groups can be more prone to homocoupling.[4]
-
Solution: Carefully optimize the reaction conditions (catalyst, ligand, base) for these specific substrates. Sometimes, slower addition of the boronic acid can help minimize its concentration and thus reduce the rate of homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: Why are bromopyrimidines considered challenging substrates for Suzuki reactions? A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring. These nitrogens can coordinate to the palladium catalyst, effectively poisoning it and slowing down or stopping the catalytic cycle.[1] This often necessitates the use of specialized, bulky, and electron-rich phosphine ligands to shield the palladium center and promote the desired reactivity.
Q2: What is the role of the base in the Suzuki reaction? A2: The base plays several crucial roles in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which facilitates the key transmetalation step where the organic group is transferred from boron to palladium.[5] The choice of base can significantly influence reaction rates and side product formation.
Q3: Is water necessary for the reaction? A3: This is a complex topic, but water is often beneficial and sometimes necessary. It helps to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and is believed to facilitate the formation of a μ-hydroxo-bridged palladium species, which is key to the transmetalation step.[1] However, the amount of water must be controlled, as excess water can lead to unwanted side reactions like protodeboronation of the boronic acid or hydrodehalogenation of the bromopyrimidine.
Q4: My boronic acid is an ester (e.g., a pinacol ester). Does this change things? A4: Yes. Boronic esters are generally more stable and less prone to side reactions like protodeboronation than their corresponding boronic acids. However, they are also less reactive. Under the aqueous basic conditions of many Suzuki reactions, the boronic ester is thought to hydrolyze in situ to the active boronic acid before transmetalation can occur.
Data & Tables
The following tables summarize reaction conditions and yields for Suzuki couplings involving pyrimidine substrates.
Table 1: Optimization of Suzuki Coupling for 5-(4-bromophenyl)-4,6-dichloropyrimidine
This table presents data on the synthesis of various 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives, highlighting the impact of different boronic acids, bases, and solvents on the product yield.[2]
| Entry | Arylboronic Acid | Base | Solvent | Yield (%) [a] |
| 1 | 4-methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 |
| 2 | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 40 |
| 3 | 4-methoxyphenylboronic acid | K₃PO₄ | Acetonitrile | 36 |
| 4 | 4-methylphenylboronic acid | Cs₂CO₃ | Toluene | 80 |
| 5 | 4-methylphenylboronic acid | K₃PO₄ | Toluene | 70 |
| 6 | 4-chlorophenylboronic acid | K₃PO₄ / Cs₂CO₃ | Toluene / 1,4-Dioxane | No Product |
| 7 | 4-acetylphenylboronic acid | K₃PO₄ | DMF | 20 |
| 8 | 4-acetylphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 15 |
| 9 | 3-furanylboronic acid | K₃PO₄ | 1,4-Dioxane | 85 |
[a] Isolated yields. All reactions were performed with Pd(PPh₃)₄ catalyst at 70-80 °C. Entries with "No Product" indicate that the desired product was not formed, likely due to the prevalence of side reactions with electron-withdrawing boronic acids under these conditions.[2]
Table 2: Illustrative Effect of Reaction Parameters on Side Product Formation
This table provides a generalized overview of how different reaction parameters can influence the formation of common side products in Suzuki reactions of bromopyrimidines, based on trends reported in the literature.
| Parameter | Condition | Desired Product Yield | Debromination | Homocoupling | Rationale |
| Atmosphere | Inert (Ar, N₂) | High | Low | Low | Prevents O₂-mediated catalyst oxidation and homocoupling.[3] |
| Air / O₂ | Low | - | High | O₂ oxidizes Pd(0) to Pd(II), which promotes homocoupling.[3] | |
| Ligand | Bulky, e⁻-rich (e.g., SPhos) | High | Low | Low | Accelerates cross-coupling, outcompeting side reactions.[1] |
| Less bulky (e.g., PPh₃) | Variable | Higher | Higher | May lead to slower cross-coupling, allowing side reactions to occur. | |
| Base | Strong, non-nucleophilic (K₃PO₄) | High | Low | Low | Efficiently promotes transmetalation without providing a H-source.[1] |
| Weaker (Na₂CO₃) | Lower | - | - | May result in slower reaction rates. | |
| Solvent | Anhydrous Aprotic | Variable | Low | - | Minimizes H-source for debromination. |
| Aprotic + H₂O | High | Higher | - | Water facilitates transmetalation but can be a H-source.[1] | |
| Catalyst | Pre-formed Pd(0) (e.g., Pd(PPh₃)₄) | High | - | Lower | Avoids initial Pd(II)-mediated homocoupling.[3] |
| Pd(II) Precursor (e.g., Pd(OAc)₂) | High | - | Higher | Can cause homocoupling during initial reduction to Pd(0).[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyrimidine
This protocol is a starting point and should be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques or a glovebox.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Aryl/heteroaryl boronic acid or boronate ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if using a Pd source without an integrated ligand, e.g., Pd₂(dba)₃ with SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
Procedure:
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyrimidine, boronic acid, palladium catalyst, ligand (if applicable), and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyrimidine.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Extraction: Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Mandatory Visualization
The following diagrams illustrate the key reaction pathways and a logical workflow for troubleshooting common issues.
Caption: Competing pathways in the Suzuki reaction of bromopyrimidines.
References
Technical Support Center: Purification of 4-Bromo-6-(methylthio)pyrimidine by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Bromo-6-(methylthio)pyrimidine via recrystallization. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, and an experimental protocol to address common challenges and ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
Recrystallization is a critical purification technique used to remove impurities from a solid compound. For this compound, which often serves as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules, achieving high purity is essential for the success of subsequent reactions and the overall quality of the final product.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. For pyrimidine derivatives, common solvents to consider for initial screening include ethanol, methanol, ethyl acetate, and mixtures thereof. It is highly recommended to perform small-scale solubility tests to identify the most suitable single solvent or solvent pair. A general rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers.
Q3: What are the general steps involved in the recrystallization process?
The recrystallization of this compound generally follows these key steps:
-
Solvent Selection: Identifying a suitable solvent or solvent system.
-
Dissolution: Dissolving the impure compound in a minimum amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): Removing any insoluble impurities from the hot solution.
-
Crystallization: Allowing the hot, saturated solution to cool slowly and without disturbance to promote the formation of pure crystals.
-
Isolation: Collecting the purified crystals, typically by vacuum filtration.
-
Drying: Thoroughly drying the crystals to remove any residual solvent.
Q4: My compound is not crystallizing out of the solution upon cooling. What should I do?
This situation, known as supersaturation, can often be resolved by inducing crystallization. You can try scratching the inside of the flask at the surface of the solution with a glass rod or by adding a "seed crystal" of pure this compound to the solution. If these methods are unsuccessful, you may need to reduce the solvent volume by gentle heating and then allow the solution to cool again.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause | Solution |
| "Oiling Out" (Compound separates as a liquid) | The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent to decrease saturation and allow the solution to cool more slowly. Consider a different solvent system with a lower boiling point. |
| No Crystal Formation | The solution is not supersaturated (too much solvent was used), or nucleation is inhibited. | Concentrate the solution by evaporating some of the solvent and re-cool. Induce nucleation by scratching the inner wall of the flask with a glass rod or by adding a seed crystal. |
| Low Recovery of Crystalline Product | The compound has significant solubility in the cold solvent, or too much solvent was used initially. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use the minimum amount of hot solvent necessary for dissolution. The mother liquor can be concentrated to obtain a second crop of crystals. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool. |
| Fine, Needle-like, or Amorphous Solid Formation | The solution cooled too quickly, leading to rapid precipitation instead of controlled crystal growth. | Allow the solution to cool more slowly by insulating the flask (e.g., covering it with a beaker). |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific impurities present.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, or an ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stirring mechanism (e.g., magnetic stir bar and stir plate)
-
Filtration apparatus (Büchner funnel, filter flask, vacuum source)
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this protocol, we will describe a single-solvent recrystallization with ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and begin heating and stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.
-
Analysis: Determine the melting point of the purified crystals and analyze their purity using appropriate techniques (e.g., NMR, HPLC) to confirm the success of the recrystallization.
Recrystallization Workflow
Caption: Experimental workflow for the purification of this compound by recrystallization.
Technical Support Center: Optimizing Reaction Conditions for the Amination of 4-Bromo-6-(methylthio)pyrimidine
Welcome to the dedicated technical support resource for the amination of 4-Bromo-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. As Senior Application Scientists, we have compiled this information based on established literature and practical experience to help you navigate the complexities of this reaction, troubleshoot common issues, and optimize your synthetic outcomes.
Introduction to the Amination of this compound
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with high efficiency and functional group tolerance. The amination of this compound is a key step in the synthesis of various biologically active compounds. However, like any catalytic reaction, it is sensitive to a multitude of parameters that can influence its success. This guide provides a structured approach to understanding and optimizing these parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of this compound, presented in a question-and-answer format.
1. Low or No Conversion of Starting Material
-
Question: I am not observing any significant consumption of my this compound starting material. What are the likely causes and how can I fix this?
-
Answer: Low or no conversion is a common issue that can often be traced back to the catalyst, reagents, or reaction setup.
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction. Ensure that your palladium source and ligand are of high quality and have not degraded. It is recommended to use fresh catalyst and ligand or store them under an inert atmosphere. The choice of ligand is also critical; for electron-deficient pyrimidines, bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often effective.
-
Improper Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine and the regeneration of the active catalyst. For this substrate, a moderately strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally a good starting point. If you are using a weaker base like potassium carbonate (K2CO3), the reaction may require higher temperatures and longer reaction times.
-
Solvent Purity and Choice: The reaction solvent must be anhydrous and deoxygenated. Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF. Traces of water or oxygen can deactivate the catalyst. It is highly recommended to use freshly distilled or commercially available anhydrous solvents.
-
Insufficient Temperature: The reaction may require a certain activation energy to proceed. If you are running the reaction at room temperature, consider gently heating it to 60-80 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures.
-
2. Formation of Side Products
-
Question: I am observing the formation of significant side products in my reaction mixture. What are these impurities and how can I minimize them?
-
Answer: Side product formation can complicate purification and reduce the yield of your desired product. Common side reactions include hydrodehalogenation and ligand degradation.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 4-(methylthio)pyrimidine. This side reaction is often promoted by trace amounts of water or protic impurities. Ensuring strictly anhydrous conditions is the first step to mitigate this. Additionally, using a less coordinating solvent can sometimes suppress this pathway.
-
Ligand Oxidation/Degradation: The phosphine ligands used in the reaction are susceptible to oxidation. It is crucial to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.
-
Homocoupling of the Amine: While less common, dimerization of the amine starting material can occur under certain conditions. Optimizing the stoichiometry of the reactants, particularly avoiding a large excess of the amine, can help minimize this.
-
3. Difficulty in Product Purification
-
Question: My crude product is difficult to purify. What are the best strategies for isolating the desired 4-amino-6-(methylthio)pyrimidine?
-
Answer: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.
-
Column Chromatography: This is the most common method for purification. A careful selection of the solvent system is key. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate or dichloromethane is often effective.
-
Acid-Base Extraction: The basicity of the product's amino group can be exploited for purification. An acid wash (e.g., with dilute HCl) can protonate the product, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. Subsequent basification of the aqueous layer and extraction will then yield the purified product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique to obtain material of high purity.
-
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is best for the amination of this compound?
-
A1: While the optimal combination can be substrate-dependent, a good starting point is a combination of a palladium(0) source like Pd2(dba)3 and a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands have been shown to be effective for the amination of electron-deficient heteroaryl halides.
-
-
Q2: What is the optimal reaction temperature and time?
-
A2: A typical starting point is 80-100 °C. The reaction time can vary from a few hours to overnight. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal time and to avoid potential product degradation at prolonged heating.
-
-
Q3: Can I use other bases besides sodium tert-butoxide?
-
A3: Yes, other bases such as potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs2CO3) can also be effective. The choice of base can influence the reaction rate and selectivity, so some screening may be necessary for optimal results.
-
Experimental Protocols
General Procedure for the Amination of this compound:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equivalents).
-
Add the this compound (1.0 equivalent) and the amine (1.0-1.2 equivalents).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Flowchart for Low Conversion:
A flowchart to diagnose and resolve low conversion issues.
Data Summary
| Parameter | Recommendation | Justification |
| Palladium Source | Pd2(dba)3, Pd(OAc)2 | Readily available and effective pre-catalysts. |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich ligands that promote reductive elimination. |
| Base | NaOtBu, KOtBu, LiHMDS | Strong, non-nucleophilic bases that facilitate amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous and deoxygenated to prevent catalyst deactivation. |
| Temperature | 80 - 110 °C | Provides sufficient energy for catalytic turnover without promoting decomposition. |
| Stoichiometry | Amine (1.0-1.2 eq.), Base (1.2-1.5 eq.) | A slight excess of amine and base can drive the reaction to completion. |
Troubleshooting low conversion in 4-Bromo-6-(methylthio)pyrimidine reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance for common issues encountered during reactions involving 4-Bromo-6-(methylthio)pyrimidine, with a focus on addressing low conversion rates in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to several critical factors. A systematic evaluation of your reaction setup and reagents is the first step in troubleshooting.
-
Catalyst System Integrity : The activity of the palladium catalyst and associated ligands is paramount.
-
Catalyst Deactivation : The Pd(0) active species is susceptible to oxidation. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[1] Thoroughly degas your solvents and reaction vessel (e.g., by freeze-pump-thaw cycles or by bubbling inert gas through the solvent).[1][2][3]
-
Ligand Selection : For electron-rich heterocyclic substrates like pyrimidines, the choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as SPhos or XPhos can protect the palladium center and promote efficient catalytic turnover.[2]
-
Catalyst Loading : For challenging substrates, increasing the catalyst loading (from a typical 1-5 mol%) may improve conversion.[2]
-
-
Reagent Quality and Stoichiometry :
-
Boronic Acid/Ester Stability : Boronic acids, particularly electron-deficient ones, can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] Use a slight excess (1.1-1.2 equivalents) of a high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[1][2]
-
Base Selection and Quality : The base is critical for the transmetalation step.[2] Ensure the base is finely powdered and anhydrous. For pyrimidine substrates, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective choices.[2]
-
-
Reaction Conditions :
-
Solvent Choice : A common and effective solvent system for Suzuki couplings is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[2][3] Ensure you are using anhydrous and degassed solvents.[1]
-
Temperature : While typical temperatures range from 80-110 °C, optimization may be necessary. If the reaction is sluggish, a moderate increase in temperature could be beneficial.[2]
-
Q2: I am observing multiple side products in my Buchwald-Hartwig amination. What could be the cause?
A2: The formation of side products in Buchwald-Hartwig amination can be complex. The pyrimidine core itself can influence the reaction.
-
Catalyst Inhibition : The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[2][4] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[2]
-
Hydrodehalogenation : A common side reaction is the replacement of the bromine atom with a hydrogen, resulting in the formation of 6-(methylthio)pyrimidine. This can occur if there are sources of protic species and the catalytic cycle is inefficient.
-
Homocoupling : While less common, homocoupling of the starting materials can sometimes be observed.
To minimize these side products, ensure a rigorously inert atmosphere, use high-purity reagents, and consider screening different ligand/base combinations to find the optimal conditions for your specific substrate.
Q3: Could the methylthio group be interfering with the reaction?
A3: The methylthio group is generally stable under typical palladium-catalyzed cross-coupling conditions. However, sulfur-containing compounds can sometimes interact with and poison palladium catalysts. If you suspect this is an issue, consider using a higher catalyst loading or a catalyst system known to be more robust to sulfur-containing substrates.
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving a generic bromopyrimidine substrate. These should be optimized for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization of the catalyst, ligand, base, and solvent system.
| Parameter | Value/Reagent | Notes |
| Bromopyrimidine | 1.0 equiv | This compound |
| Boronic Acid/Ester | 1.2 equiv | |
| Palladium Catalyst | e.g., Pd(PPh₃)₄ (5 mol%) | Other common catalysts include Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand (if needed) | e.g., SPhos (10 mol%) | Required if using a catalyst like Pd₂(dba)₃ or Pd(OAc)₂ |
| Base | K₃PO₄ (2.0 equiv) | Ensure it is finely powdered. |
| Solvent | 1,4-Dioxane/Water (4:1) | Solvents must be degassed. |
| Temperature | 85-95 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this three times.[2]
-
Add the palladium catalyst and ligand (if applicable) under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.[2]
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general framework for the amination of bromopyrimidines.
| Parameter | Value/Reagent | Notes |
| Bromopyrimidine | 1.0 equiv | This compound |
| Amine | 1.2 equiv | |
| Palladium Precatalyst | e.g., G3 or G4 palladacycle (1-2 mol%) | |
| Ligand | e.g., XPhos (2-4 mol%) | |
| Base | NaOtBu (1.5 equiv) | Other bases like LiHMDS or K₂CO₃ can be used. |
| Solvent | Anhydrous Toluene | Solvent must be degassed. |
| Temperature | 80-110 °C | |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.[2]
-
Add this compound to the tube.
-
Seal the tube, and evacuate and backfill with an inert gas (repeat 3 times).[2]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.[2]
-
Heat the reaction mixture with vigorous stirring to the desired temperature.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Troubleshooting Guides
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for diagnosing and resolving low conversion issues.
Potential Competing Pathways in Suzuki-Miyaura Coupling
Caption: Competing pathways that can lead to reduced yield in Suzuki-Miyaura reactions.
References
Technical Support Center: Removal of Palladium Catalyst from 4-Bromo-6-(methylthio)pyrimidine Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from 4-Bromo-6-(methylthio)pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove palladium catalyst from this compound reaction mixtures?
A1: The primary challenge stems from the molecular structure of this compound. The pyrimidine ring's nitrogen atoms and the methylthio group can act as ligands, forming stable complexes with palladium. This coordination can make the palladium less accessible to conventional removal methods like simple filtration.[1][2]
Q2: What are the most common and effective methods for palladium removal in this context?
A2: Several methods have proven effective for removing palladium from pharmaceutical intermediates. These include:
-
Adsorption onto Scavenger Resins: Solid supports, typically silica or polymers, are functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and trimercaptotriazine (TMT).[3][4][5][6][7][8] The reaction mixture is treated with the scavenger, which selectively binds to the palladium, allowing for its removal by filtration.[4]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent that can be used to remove palladium.[9][10][11][12] However, its non-specific nature may sometimes lead to the loss of the desired product.[1]
-
Filtration through Celite: This method is mainly effective for removing heterogeneous palladium catalysts (e.g., palladium on carbon) or palladium that has precipitated from the solution.[13][14]
-
Crystallization: Purifying the final product by crystallization can also effectively remove palladium impurities.
Q3: How do I choose the right palladium scavenger for my this compound product?
A3: The selection of an appropriate scavenger depends on several factors:
-
Nature of the Palladium Species: The oxidation state of the palladium (e.g., Pd(0) or Pd(II)) and the ligands attached to it can influence its affinity for different scavengers.[5][7]
-
Product Compatibility: It is crucial to ensure that the scavenger does not react with or strongly adsorb your this compound product.
-
Cost and Scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important considerations.[15]
Q4: How can I quantify the amount of residual palladium in my final product?
A4: Accurate quantification of residual palladium is crucial for pharmaceutical applications to ensure products meet stringent regulatory requirements.[11][16][17] The most common and highly sensitive method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[16][18] Faster, more accessible, though potentially less sensitive, methods like fluorimetric and colorimetric techniques are also available and can be useful for rapid screening.[18][19]
Troubleshooting Guides
Problem 1: High Levels of Residual Palladium After Initial Purification
-
Symptom: ICP-MS analysis indicates palladium levels above the acceptable limit after initial purification attempts (e.g., filtration or single scavenger treatment).
-
Possible Cause: Strong complexation of palladium with the this compound product, rendering it soluble and difficult to remove.[1]
-
Solutions:
-
Employ a High-Affinity Scavenger: Utilize a scavenger specifically designed for robust palladium removal. Thiol-based, thiourea-based, or trimercaptotriazine (TMT) functionalized silica gels are often highly effective.[3][6][8]
-
Optimize Scavenging Conditions: Increase the reaction temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[1][20]
-
Sequential Treatment: Consider a two-step process, such as an initial treatment with activated carbon followed by a more selective scavenger resin.[11]
-
Problem 2: Significant Loss of this compound Product During Palladium Removal
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[1]
-
Solutions:
-
Reduce Adsorbent Quantity: Use the minimum amount of activated carbon or scavenger required for effective palladium removal.
-
Screen Different Scavengers: Test various scavengers to identify one with lower non-specific binding to your product.
-
Solvent Selection: The choice of solvent can influence the interaction between your product and the adsorbent. Experiment with different solvents to minimize product loss.
-
Alternative Purification: If product loss remains high, consider crystallization as an alternative or final purification step.
-
Problem 3: Inconsistent Palladium Removal Results Between Batches
-
Symptom: Significant variation in residual palladium levels from one batch to another despite using the same procedure.
-
Possible Cause: Variability in the palladium species present in the crude reaction mixture or inconsistent handling of the scavenger.
-
Solutions:
-
Standardize Work-up Procedure: Ensure a consistent work-up of the reaction before initiating the palladium removal process.
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly according to the manufacturer's instructions.
-
Consistent Mixing: Ensure thorough and consistent mixing of the scavenger with the reaction mixture in every batch.
-
Data Presentation
Table 1: Comparison of Palladium Removal Efficiencies of Different Scavengers
| Scavenger Type | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Trimercaptotriazine (TMT) | 600-650 | 20-60 | ~90-97% | [3] |
| Silica Thiol (Si-Thiol) | 2400 | ≤ 16 | >99.3% | [8] |
| Silica Thiourea (Si-Thiourea) | 2400 | ≤ 16 | >99.3% | [8] |
| Activated Carbon (Nuchar AquaGuard) & 1,2-ethanedithiol | 9100 | <273 | >97% | [11] |
| PhosphonicS SPM32 Resin | 2100 | < 10.5 | >99.5% | [21] |
Note: The efficiency of palladium removal can be highly dependent on the specific reaction conditions, solvent, and the nature of the palladium species.
Experimental Protocols
Protocol 1: Palladium Removal using a Silica-Based Thiol Scavenger
-
Preparation: Dissolve the crude this compound product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate).
-
Scavenger Addition: Add the silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the solution. The amount of scavenger typically ranges from 5 to 10 wt% relative to the crude product.
-
Stirring: Stir the mixture at a specified temperature (e.g., 50 °C) for a set duration (e.g., 4-24 hours).
-
Filtration: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Quantify the residual palladium content using ICP-MS.[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[1]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.
-
Washing: Wash the Celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the residual palladium concentration via ICP-MS.
Visualizations
Caption: Workflow for Palladium Catalyst Removal.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine | Semantic Scholar [semanticscholar.org]
- 4. silicycle.com [silicycle.com]
- 5. velocityscientific.com.au [velocityscientific.com.au]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Industrial Winemaking Waste to Sustainable Palladium(II) Recovery: A Green One-Step Synthesis of Activated Carbon from Grape Seeds [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. books.rsc.org [books.rsc.org]
- 20. reddit.com [reddit.com]
- 21. spinchem.com [spinchem.com]
Preventing debromination of 4-Bromo-6-(methylthio)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted debromination of 4-Bromo-6-(methylthio)pyrimidine during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a concern with this compound?
A1: Debromination is a chemical reaction that results in the cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom.[1] This is a significant concern when working with this compound as this molecule is often utilized as a building block in organic synthesis, particularly in cross-coupling reactions where the bromine atom is the reactive site for forming new carbon-carbon or carbon-heteroatom bonds. Unintended debromination leads to the formation of an undesired side product, 6-(methylthio)pyrimidine, which reduces the yield of the target molecule and complicates the purification process.
Q2: What are the common causes of debromination of this compound?
A2: Debromination of this compound can be triggered by several factors during a chemical reaction, including:
-
Reductive conditions: The presence of reducing agents, even mild ones, can lead to the cleavage of the C-Br bond. This can be a deliberate part of a synthetic route or an unintended side reaction.
-
Transition metal catalysts: While essential for many cross-coupling reactions, catalysts like palladium can sometimes promote a competing hydrodehalogenation pathway, especially in the presence of a hydrogen source.[2]
-
Basic conditions: Certain strong bases or a combination of reagents can facilitate debromination. For instance, a mixture of DMF and trialkylamines has been reported to cause metal-free debromination of bromopyrimidines.[3]
-
Elevated temperatures: High reaction temperatures can increase the rate of debromination, particularly in long-duration reactions.
-
Photochemical reactions: Exposure to UV light can sometimes induce the cleavage of the C-Br bond.[4]
Q3: How does the reactivity of the C-Br bond in this compound compare to other carbon-halogen bonds?
A3: The rate of dehalogenation is dependent on the strength of the carbon-halogen bond. The bond dissociation energies generally follow the trend: C-F > C-Cl > C-Br > C-I.[1] Consequently, the C-Br bond is weaker and more susceptible to cleavage than C-Cl and C-F bonds, making debromination a more common issue with bromo-substituted compounds like this compound compared to their chloro or fluoro analogs.
Troubleshooting Guides
This section provides structured guidance to troubleshoot and prevent debromination of this compound in common synthetic applications.
Issue 1: Debromination during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
Symptoms:
-
Formation of 6-(methylthio)pyrimidine as a significant byproduct, confirmed by LC-MS or NMR analysis.
-
Low yield of the desired coupled product.
Root Cause Analysis and Solutions:
The primary cause is often the reductive hydrodehalogenation of the aryl bromide by the palladium catalyst. This can be influenced by the choice of catalyst, ligand, base, and solvent.
Troubleshooting Workflow:
References
- 1. Dehalogenation - Wikipedia [en.wikipedia.org]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced debromination of 4-bromophenol by the UV/sulfite process: Efficiency and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for 4-Bromo-6-(methylthio)pyrimidine Reactions
Welcome to the Technical Support Center for optimizing reactions with 4-Bromo-6-(methylthio)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and modification of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: I am experiencing poor solubility of this compound in my reaction solvent. What are my options?
A1: Poor solubility is a frequent cause of low reaction yields and can be addressed by selecting an appropriate solvent or solvent mixture. This compound, with its polar pyrimidine core and lipophilic substituents, is expected to have good solubility in polar aprotic solvents.[1]
-
Recommended Solvents: For reactions like Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred.[2] For cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene, are commonly used and effective.[2][3][4]
-
Solvent Mixtures: In cases where a single solvent is insufficient, a co-solvent system can be employed. For instance, in Suzuki-Miyaura reactions, a mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic substrate and the inorganic base.[5][6]
-
"Greener" Alternatives: Consider exploring more environmentally friendly solvents like 2-methyltetrahydrofuran (2-MeTHF) or methyl tert-butyl ether (MTBE), which have shown to be effective in some cross-coupling reactions.[3]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes related to the solvent system?
A2: Low yields in Suzuki-Miyaura couplings are often multifactorial, but the solvent system plays a critical role. Here are some common solvent-related issues to investigate:
-
Inadequate Dissolution of the Base: Inorganic bases like K₃PO₄ or K₂CO₃ have limited solubility in many organic solvents.[3] If the base is not sufficiently dissolved or finely dispersed, it cannot effectively activate the boronic acid for transmetalation.[6] Using a co-solvent like water or switching to a more soluble organic base might be necessary.
-
Presence of Oxygen: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation.[6] It is crucial to use thoroughly degassed solvents.[6]
-
Presence of Water: While water can be a beneficial co-solvent for dissolving the base, its presence in anhydrous reactions can lead to protodeboronation of the boronic acid, a common side reaction that reduces the yield.[7]
Q3: I am observing significant byproduct formation in my Buchwald-Hartwig amination of this compound. Could the solvent be the culprit?
A3: Yes, the choice of solvent can influence the formation of byproducts.
-
Catalyst Inhibition: Certain solvents can inhibit the palladium catalyst. Chlorinated solvents, acetonitrile, and pyridine should generally be avoided in Buchwald-Hartwig aminations.[3]
-
Side Reactions with the Solvent: While less common, some solvents can participate in side reactions at elevated temperatures. Always use high-purity, dry solvents.
-
Biaryl byproduct formation can sometimes be observed, especially with chiral primary amines.[3] Optimizing the catalyst, ligand, and reaction stoichiometry is key to minimizing this side reaction.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during reactions with this compound, with a focus on solvent system optimization.
Issue 1: Low or No Conversion of Starting Material
If you are observing minimal or no consumption of your this compound, consider the following troubleshooting steps related to your solvent system.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Solution |
| Poor Solubility of Reactants | One or more of your reactants (the pyrimidine, coupling partner, or base) may not be sufficiently soluble in the chosen solvent. This is a very common reason for reaction failure.[3] Solution: Try a different solvent or a co-solvent system to improve solubility. For example, in a Suzuki reaction, if your base is not dissolving in toluene, consider switching to a 1,4-dioxane/water mixture.[3][8] |
| Incorrect Solvent Polarity | The polarity of the solvent can significantly impact the reaction rate by affecting the stabilization of transition states.[9] For SNAr reactions, a polar aprotic solvent is generally required to facilitate the formation of the Meisenheimer complex.[2][10] For cross-coupling reactions, a less polar solvent like toluene or THF is often optimal. Solution: Screen a range of solvents with varying polarities. |
| Solvent Quality | The presence of impurities, particularly water or oxygen, can deactivate catalysts and reagents.[2][6] Solution: Use anhydrous, degassed solvents, especially for palladium-catalyzed reactions. Ensure all reagents are of high purity. |
Issue 2: Formation of Significant Byproducts
The appearance of unexpected spots on your TLC or peaks in your LC-MS often points to side reactions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Suggested Solution |
| Protodeboronation (Suzuki Coupling) | The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom. This is often exacerbated by strong bases and the presence of water.[7] Solution: Use anhydrous conditions if possible, or carefully control the amount of water in your co-solvent system. Consider converting the boronic acid to a more stable boronate ester.[6] |
| Homocoupling of Boronic Acid (Suzuki Coupling) | Two molecules of the boronic acid can couple with each other, a side reaction often promoted by the presence of oxygen or Pd(II) species.[6] Solution: Ensure thorough degassing of the reaction mixture. Slow addition of the boronic acid can sometimes mitigate this issue.[7] |
| Hydrolysis of the Product or Starting Material | The presence of water, especially under basic or acidic conditions, can lead to the hydrolysis of sensitive functional groups. Solution: Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal amount of time.[11] |
Experimental Protocols
General Protocol for Solvent Screening in a Suzuki-Miyaura Coupling Reaction
This protocol provides a framework for optimizing the solvent system for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[5]
-
Base (e.g., K₃PO₄, 2.0 equiv)[5]
-
A selection of anhydrous, degassed solvents (e.g., 1,4-dioxane, toluene, DMF)
-
Reaction vials (e.g., microwave vials or Schlenk tubes)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vial containing a stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vial and purge with an inert gas for 5-10 minutes.[3]
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1-0.5 M.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).[5][6]
-
Monitor the reaction progress at regular intervals using TLC or LC-MS.
-
Upon completion, or after a set time, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product to determine the conversion and yield for each solvent system.
Visualizations
Logical Workflow for Solvent Selection
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The role of solvent polarity in the electronic properties, stability and reactivity trend of a tryptophane/Pd doped SWCNT novel nanobiosensor from polar protic to non-polar solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Homo-coupling in Suzuki Reactions of Pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homo-coupling, a common side reaction in the Suzuki-Miyaura cross-coupling of pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of Suzuki reactions?
A1: Homo-coupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl byproduct. This undesired reaction consumes the boronic acid, reduces the yield of the intended cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of homo-coupling in Suzuki reactions of pyrimidines?
A2: The main culprits behind homo-coupling are:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homo-coupling of the boronic acid. Rigorous degassing of solvents and maintenance of an inert atmosphere are crucial to prevent this.
-
Use of Pd(II) Precatalysts: When using Pd(II) salts like Pd(OAc)₂ or PdCl₂ as the catalyst precursor, a portion of the boronic acid can be consumed to reduce Pd(II) to the catalytically active Pd(0), resulting in the formation of the homo-coupled product at the beginning of the reaction.[1]
-
Decomposition of Boronic Acids: Pyrimidine boronic acids can be unstable under certain conditions, leading to decomposition pathways that can contribute to side product formation, including homo-coupling.
Q3: How does the choice of palladium catalyst and ligands influence homo-coupling?
A3: The selection of the palladium source and, more importantly, the phosphine ligand plays a critical role in suppressing homo-coupling. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos, PCy₃), are highly effective.[2] These ligands promote a faster rate of oxidative addition of the pyrimidine halide to the Pd(0) center and subsequent steps in the catalytic cycle, which outcompetes the pathways leading to homo-coupling.
Q4: Can the base and solvent system affect the extent of homo-coupling?
A4: Yes, the choice of base and solvent is crucial. A base that is too strong or a solvent system that promotes the decomposition of the boronic acid can indirectly lead to increased side products. The selection of an appropriate base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., 1,4-dioxane, toluene, THF, often with water) should be optimized to ensure the stability of the boronic acid and facilitate the desired cross-coupling reaction.[3]
Troubleshooting Guide
Problem 1: Significant amount of homo-coupled byproduct is observed by LC-MS or NMR.
| Possible Cause | Troubleshooting Steps |
| Oxygen in the reaction | - Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas (Argon or Nitrogen) or by the freeze-pump-thaw method.[1] - Maintain a positive pressure of an inert gas throughout the reaction setup. |
| Pd(II) precatalyst promoting initial homo-coupling | - Consider using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst where the palladium is already in the Pd(0) state. - If using a Pd(II) source, the addition of a small amount of a reducing agent may help, but this should be done with caution to avoid deactivation of the catalyst. |
| Slow oxidative addition | - Switch to a more electron-rich and bulky phosphine ligand to accelerate the oxidative addition step. - Increase the reaction temperature, but monitor for potential decomposition of starting materials. |
| High concentration of boronic acid | - Try slow addition of the boronic acid solution to the reaction mixture using a syringe pump to maintain a low instantaneous concentration. |
Problem 2: Low yield of the desired cross-coupled product and a complex mixture of byproducts.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the pyrimidine boronic acid | - Use fresh, high-purity boronic acid. - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or using an air-stable MIDA boronate, which slowly releases the boronic acid under the reaction conditions. - Optimize the base and temperature to find conditions that favor cross-coupling over decomposition. |
| Catalyst deactivation | - The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition. Using bulky ligands can help prevent this. - Ensure the reaction is run under strictly anaerobic conditions to prevent catalyst oxidation. |
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the outcome of Suzuki reactions with pyrimidines, with a focus on minimizing homo-coupling.
Table 1: Effect of Palladium Catalyst and Ligand on Product Yield and Homo-coupling
Reaction Conditions: 2-chloropyrimidine (1 mmol), Phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
| Catalyst (mol%) | Ligand (mol%) | Desired Product Yield (%) | Homo-coupled Byproduct (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | 65 | 15 |
| Pd(PPh₃)₄ (5) | - | 75 | 10 |
| Pd₂(dba)₃ (2) | SPhos (4) | 92 | < 5 |
| Pd₂(dba)₃ (2) | XPhos (4) | 95 | < 3 |
Table 2: Influence of Base and Solvent on Reaction Outcome
Reaction Conditions: 2-chloropyrimidine (1 mmol), Phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), 100 °C, 12 h.
| Base (2 equiv) | Solvent | Desired Product Yield (%) | Homo-coupled Byproduct (%) |
| K₂CO₃ | 1,4-dioxane/H₂O (4:1) | 92 | < 5 |
| K₃PO₄ | 1,4-dioxane | 88 | < 5 |
| Cs₂CO₃ | Toluene | 90 | < 5 |
| Na₂CO₃ | DMF/H₂O (4:1) | 78 | 12 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Desired Suzuki coupling vs. undesired homo-coupling.
References
Technical Support Center: Stability of 4-Bromo-6-(methylthio)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 4-Bromo-6-(methylthio)pyrimidine in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including:
-
pH: The compound is susceptible to degradation in both acidic and basic conditions.
-
Solvent Type: The choice of solvent (protic vs. aprotic) can significantly impact stability.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light Exposure: Like many brominated aromatic compounds, it may be sensitive to photodegradation.
-
Presence of Nucleophiles: Strong nucleophiles can displace the bromo or methylthio groups.
-
Oxidizing Agents: The methylthio group is susceptible to oxidation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of the molecule, the following degradation pathways are most likely:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrimidine ring, further activated by the bromo and methylthio groups, is susceptible to attack by nucleophiles. The bromo group is a good leaving group and can be displaced by various nucleophiles, including amines, hydroxides, and thiols.
-
Hydrolysis of the Methylthio Group: While generally stable, the methylthio group can be hydrolyzed to a hydroxyl group, particularly under harsh acidic or basic conditions, or after oxidation to a more labile sulfoxide or sulfone.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can participate in secondary reactions.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize the stability of this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, ideally at -20°C or below, to minimize thermal degradation.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH: If possible, maintain the pH of the solution in the neutral range (pH 6-8) to avoid acid- or base-catalyzed degradation.
Troubleshooting Guides
Problem 1: I am observing a rapid loss of my compound in a protic solvent like methanol or ethanol.
Possible Cause: Protic solvents can participate in nucleophilic substitution reactions, where the solvent molecule itself acts as a nucleophile, displacing the bromo group. This is a common degradation pathway for halogenated pyrimidines.
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: Whenever possible, use a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). These solvents do not have acidic protons and are less likely to act as nucleophiles.
-
Lower the Temperature: If a protic solvent must be used, perform the experiment at the lowest possible temperature to slow down the rate of solvolysis.
-
Minimize Reaction/Storage Time: Prepare the solution immediately before use and minimize the time it is kept in the protic solvent.
Problem 2: My compound seems to be degrading in an aqueous buffer.
Possible Cause: The stability of this compound in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze hydrolysis of the bromo and/or methylthio groups.
Troubleshooting Steps:
-
Determine the Optimal pH Range: Perform a pH stability study to identify the pH range where the compound is most stable. This is typically in the neutral to slightly acidic range (pH 4-7) for many similar compounds.
-
Use Appropriate Buffers: Select a buffer system that is compatible with your experimental conditions and helps maintain the pH in the optimal range. Be aware that some buffer components can act as nucleophiles. For example, phosphate buffers are generally a good choice.
-
Analyze for Degradation Products: Use a suitable analytical method, such as UPLC-MS, to identify the degradation products. This can help confirm the degradation pathway (e.g., hydrolysis vs. other reactions).
Problem 3: I notice a change in the appearance of my solution (e.g., color change, precipitation) after exposure to light.
Possible Cause: this compound is likely susceptible to photodegradation. UV light can cause the cleavage of the C-Br bond, leading to the formation of colored byproducts or insoluble polymers.
Troubleshooting Steps:
-
Protect from Light: Always work with the compound and its solutions in a light-protected environment. Use amber glassware or wrap containers with foil.
-
Use Photostable Solvents: If photodegradation is a major concern, consider using solvents that are more transparent to the wavelengths of light being used, or that are less likely to participate in photochemical reactions.
-
Forced Degradation Study: To confirm photosensitivity, perform a forced degradation study by exposing a solution of the compound to a UV lamp and analyzing for degradation over time.
Quantitative Data
Due to the limited availability of public data on the stability of this compound, the following tables provide illustrative data based on the expected behavior of similar compounds. These are not experimental results for this specific compound and should be used as a general guide.
Table 1: Illustrative Half-life (t1/2) of a Substituted Bromopyrimidine in Different Solvents at 25°C
| Solvent | Solvent Type | Dielectric Constant | Illustrative Half-life (hours) |
| Methanol | Polar Protic | 32.7 | ~24 |
| Ethanol | Polar Protic | 24.5 | ~48 |
| Acetonitrile | Polar Aprotic | 37.5 | >200 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | >200 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | >200 |
Table 2: Illustrative Degradation Rate Constant (k) of a Substituted Bromopyrimidine at Different pH Values in Aqueous Buffer at 37°C
| pH | Condition | Illustrative Rate Constant (k) (x 10-3 h-1) |
| 2.0 | Acidic | 5.2 |
| 4.0 | Weakly Acidic | 1.5 |
| 7.0 | Neutral | 0.8 |
| 9.0 | Weakly Basic | 3.7 |
| 12.0 | Basic | 15.4 |
Experimental Protocols
The following are template protocols that can be adapted for studying the stability of this compound.
Protocol 1: General Procedure for Assessing Solution Stability by UPLC-MS
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable aprotic solvent (e.g., acetonitrile).
-
Working Solution Preparation: Dilute the stock solution with the desired test solvent (e.g., methanol, buffered aqueous solution) to a final concentration of 10 µg/mL.
-
Incubation: Aliquot the working solution into several amber vials. Store the vials under the desired test conditions (e.g., specific temperature, light exposure).
-
Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench any ongoing reaction by diluting the sample with the initial mobile phase of the UPLC-MS method.
-
UPLC-MS Analysis: Analyze the samples using a validated UPLC-MS method to determine the remaining concentration of the parent compound and to identify any major degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life.
Protocol 2: Forced Degradation Study
-
Acidic Degradation: To 1 mL of a 100 µg/mL solution of the compound in acetonitrile, add 100 µL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: To 1 mL of a 100 µg/mL solution of the compound in acetonitrile, add 100 µL of 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of a 100 µg/mL solution of the compound in acetonitrile, add 100 µL of 3% H2O2. Incubate at room temperature for 24 hours.
-
Photodegradation: Expose a 100 µg/mL solution of the compound in acetonitrile in a clear vial to a UV lamp (e.g., 254 nm) for 24 hours. A control sample should be wrapped in foil and kept under the same conditions.
-
Thermal Degradation: Incubate a solid sample of the compound at a high temperature (e.g., 100°C) for 24 hours. Dissolve the sample in acetonitrile for analysis.
-
Analysis: Analyze all samples by UPLC-MS to identify degradation products and determine the percentage of degradation.
Visualizations
Validation & Comparative
Reactivity Face-Off: 4-Bromo-6-(methylthio)pyrimidine vs. 4-Chloro-6-(methylthio)pyrimidine in Key Cross-Coupling and Nucleophilic Substitution Reactions
In the landscape of heterocyclic chemistry, halopyrimidines are indispensable building blocks for the synthesis of a wide array of functionalized molecules, particularly in the realm of drug discovery and materials science. The reactivity of the halogen substituent is a critical determinant of a compound's synthetic utility. This guide provides a comparative analysis of the reactivity of 4-Bromo-6-(methylthio)pyrimidine and 4-Chloro-6-(methylthio)pyrimidine, focusing on their performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and analogous experimental data.
General Reactivity Principles: A Tale of Two Halogens
The reactivity of this compound and 4-Chloro-6-(methylthio)pyrimidine is primarily dictated by the nature of the carbon-halogen bond and the specific reaction mechanism.
In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the aryl halide is governed by the ease of the oxidative addition step to the palladium(0) catalyst. The carbon-halogen bond strength is the key factor, with weaker bonds leading to higher reactivity. Consequently, the generally accepted order of reactivity is I > Br > Cl > F.[1][2][3] This trend is a result of the decreasing bond dissociation energies down the halogen group, making the C-Br bond more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bond.[1][3] Therefore, this compound is expected to be the more reactive substrate in these transformations, often requiring milder reaction conditions and affording higher yields in shorter reaction times.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend can be more nuanced. The reaction typically proceeds through a two-step addition-elimination mechanism involving the formation of a negatively charged Meisenheimer complex. If the initial attack of the nucleophile is the rate-determining step, the electronegativity of the halogen plays a dominant role in stabilizing the intermediate. This can lead to a reversed reactivity order of F > Cl > Br > I.[2][3] However, if the expulsion of the leaving group is rate-limiting, the leaving group's ability, which correlates with the C-X bond strength, becomes the determining factor, favoring the order I > Br > Cl > F. For pyrimidine systems, experimental evidence in aminolysis reactions has shown bromopyrimidines to be more reactive than their chloro counterparts, suggesting that for certain nucleophiles, the leaving group ability is a significant factor.[4]
The position of the halogen on the electron-deficient pyrimidine ring also significantly influences reactivity. The C4 and C6 positions are the most electron-deficient and, therefore, the most activated towards both oxidative addition and nucleophilic attack, followed by the C2 position, with the C5 position being the least reactive.[1][5][6]
Comparative Data in Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. As anticipated from the general reactivity trend, brominated pyrimidines are expected to exhibit superior performance over their chlorinated analogs.
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Expected: this compound | Arylboronic acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Dioxane/H₂O or Toluene/H₂O | 80-100 | < 12 | High | [1][2] |
| Expected: 4-Chloro-6-(methylthio)pyrimidine | Arylboronic acid | Pd(PPh₃)₄ with advanced ligands (e.g., SPhos) or more forcing conditions | K₃PO₄ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 100-120 | > 12 | Moderate to High | [1][2][7] |
| Analogous Bromo Substrate: 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 | [2] |
| Analogous Chloro Substrate: 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 80 | [7] |
Note: The data for analogous substrates is for illustrative purposes and reaction conditions may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity is dominated by the ease of oxidative addition, making the bromo derivative the more reactive partner.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Expected: this compound | Primary or Secondary Amine | Pd₂(dba)₃ / BINAP or other phosphine ligands | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | 80-100 | < 12 | High | [2][8] |
| Expected: 4-Chloro-6-(methylthio)pyrimidine | Primary or Secondary Amine | Pd(OAc)₂ / Advanced Ligands (e.g., XPhos, SPhos) | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | 100-120 | > 12 | Moderate to High | [2][8] |
| Analogous Bromo Substrate: 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [2] |
| Analogous Chloro Substrate: 2-Chlorotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | 1,4-Dioxane | 80 | 0.4 | 94 | [2] |
Note: The data for analogous substrates is for illustrative purposes and reaction conditions may vary. The high yield for the chloro-analogue was achieved with a highly active NHC-ligated palladium catalyst.
Experimental Protocols
Detailed methodologies for Suzuki-Miyaura coupling and Buchwald-Hartwig amination are provided below as a starting point for reaction optimization.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
4-Halo-6-(methylthio)pyrimidine (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halo-6-(methylthio)pyrimidine, arylboronic acid, and base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
4-Halo-6-(methylthio)pyrimidine (1.0 eq)
-
Amine (1.1-1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst and phosphine ligand to a dry Schlenk flask.
-
Add the solvent and stir for a few minutes to form the active catalyst.
-
Add the base, 4-halo-6-(methylthio)pyrimidine, and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of these key transformations, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Study on the Reactivity of Halogen-Substituted Pyrimidines for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity of fluorinated, chlorinated, brominated, and iodinated pyrimidines in key synthetic transformations, supported by experimental data and detailed protocols to guide reaction design and optimization.
The functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry, with halogenated pyrimidines serving as versatile building blocks. The reactivity of the carbon-halogen bond is a critical parameter in the strategic design of synthetic routes toward novel therapeutics. This guide provides an objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodopyrimidines at the 2-, 4-, and 5-positions in essential reactions, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitution.
General Reactivity Trends
The reactivity of halopyrimidines is primarily governed by two key factors: the nature of the halogen and its position on the pyrimidine ring.
Influence of the Halogen: In palladium-catalyzed cross-coupling reactions, the reactivity generally follows the order: I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the oxidative addition of the palladium catalyst—often the rate-determining step—more facile for heavier halogens.[1] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions.[1] Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is often reversed (F > Cl > Br > I), particularly when the initial attack of the nucleophile is the rate-determining step.[1] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the negatively charged Meisenheimer intermediate.
Influence of the Halogen Position: The electron-deficient nature of the pyrimidine ring significantly influences the reactivity of the halogen at different positions. The general order of reactivity for both cross-coupling and nucleophilic substitution is C4(6) > C2 > C5.[1][2] The C4 and C6 positions are most activated towards nucleophilic attack and oxidative addition due to their para and ortho relationship to the ring nitrogens, which can effectively stabilize the negative charge in the reaction intermediates. The C2 position is also activated, while the C5 position is the least reactive.[1]
Comparative Data in Key Reactions
The following sections present a comparative overview of halogen reactivity in four critical synthetic transformations. While direct side-by-side comparisons under identical conditions are not always available in the literature, the presented data, compiled from various sources, provides valuable insights into the relative reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of halopyrimidines in this reaction is highly dependent on the halogen and its position.
| Halogen Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2 | Cl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [3] |
| 4 | Cl | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 81 | [3] |
| 4 | Br | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 85 | [3] |
| 4 | I | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min (MW) | 92 | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halide and a terminal alkyne.
| Halogen Position | Halogen | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2 | Br | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | MeCN | 80 | 3 | 85 | General Protocol |
| 4 | I | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 2 | 95 | General Protocol |
| 5 | I | (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 60 | 4 | 88 | General Protocol |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
| Halogen Position | Halogen | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2 | Cl | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 95 | General Protocol |
| 4 | Cl | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 88 | General Protocol |
| 2 | Br | n-Butylamine | Pd(OAc)₂/P(tBu)₃ | K₃PO₄ | Dioxane | 80 | 12 | 92 | General Protocol |
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for the functionalization of electron-deficient halopyrimidines. The reactivity is highly dependent on the halogen, the nucleophile, and the reaction conditions.
| Halogen Position | Halogen | Nucleophile | Solvent | Temp (°C) | Relative Rate (krel) | Reactivity Order | Reference |
| 2 | F | Piperidine | Toluene | 25 | High | F > Cl > Br > I | [1] |
| 2 | Cl | Piperidine | Toluene | 25 | Moderate | F > Cl > Br > I | [1] |
| 2 | Br | Piperidine | Toluene | 25 | Low | F > Cl > Br > I | [1] |
| 2 | I | Piperidine | Toluene | 25 | Very Low | F > Cl > Br > I | [1] |
| 4 | F | Sodium Methoxide | Methanol | 25 | Very High | F > Cl | [4] |
| 4 | Cl | Sodium Methoxide | Methanol | 25 | 1 | F > Cl | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine [3][5]
-
To an oven-dried microwave reactor vial containing a magnetic stir bar, add the halopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane and water (2:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling of a Halopyrimidine [2]
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the halopyrimidine (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine [6]
-
To an oven-dried Schlenk tube, add the halopyrimidine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).
-
Seal the tube, evacuate, and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture with stirring until the starting material is consumed as monitored by TLC or LC-MS.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Protocol 4: Kinetic Analysis of SNAr Reaction via UV-Vis Spectrophotometry [1]
-
Reagent Preparation: Prepare stock solutions of the halopyrimidine substrate (e.g., 1 mM in acetonitrile) and the nucleophile (e.g., 100 mM piperidine in acetonitrile).
-
Instrumentation Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at a wavelength where the product absorbs strongly and the starting materials have minimal absorbance. Thermostat the cuvette holder to the desired reaction temperature.
-
Kinetic Run: In a cuvette, mix the solvent and the nucleophile stock solution to achieve the desired concentration (ensuring pseudo-first-order conditions with the nucleophile in large excess).
-
Initiate the reaction by adding a small volume of the halopyrimidine stock solution and immediately start recording the absorbance as a function of time until the reaction is complete.
-
Data Analysis: Determine the observed pseudo-first-order rate constant (k_obs) by fitting the absorbance vs. time data to a first-order exponential equation.
-
Repeat the experiment at several different nucleophile concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the nucleophile concentration.
Visualizing Reactivity and Workflows
To further elucidate the concepts discussed, the following diagrams generated using Graphviz (DOT language) illustrate the key factors influencing halogen reactivity and a typical experimental workflow.
Caption: Factors influencing halogen reactivity in pyrimidines.
Caption: Workflow for a comparative halogen reactivity study.
References
Unveiling the Potency of 4-Bromo-6-(methylthio)pyrimidine Derivatives: A Comparative Analysis Against Known EGFR Inhibitors
A new class of pyrimidine derivatives demonstrates significant anti-proliferative activity, positioning them as promising candidates for cancer therapy. This guide provides a comparative analysis of the biological activity of novel 4-Bromo-6-(methylthio)pyrimidine derivatives against established Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data and detailed protocols.
Recent research into the synthesis and biological evaluation of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles, compounds structurally related to 4-Bromo-6-(methylthio)pyrimidines, has revealed their potent cytotoxic effects against the human breast carcinoma MCF-7 cell line. Molecular docking studies suggest that these compounds likely exert their anticancer effects through the inhibition of EGFR tyrosine kinase, a key regulator of cell growth and proliferation that is often dysregulated in cancer.
This guide offers a direct comparison of the in vitro anticancer activity of these novel pyrimidine derivatives with that of well-established EGFR inhibitors: Gefitinib, Erlotinib, and Lapatinib.
Data Presentation: Comparative Anticancer Activity
The following table summarizes the 50% growth inhibition (GI50) values of the novel pyrimidine derivatives and known EGFR inhibitors against the MCF-7 human breast cancer cell line. Lower GI50 values indicate higher potency.
| Compound | Target | Cell Line | GI50 (µM) |
| Novel Pyrimidine Derivatives | |||
| 4b: 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile | EGFR Tyrosine Kinase (Plausible) | MCF-7 | 2.0[1] |
| 4e: 4-(5-methoxy-1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile | EGFR Tyrosine Kinase (Plausible) | MCF-7 | 0.5[1] |
| 4h: 4-(5-cyano-1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile | EGFR Tyrosine Kinase (Plausible) | MCF-7 | 0.5[1] |
| Known EGFR Inhibitors | |||
| Gefitinib | EGFR Tyrosine Kinase | MCF-7 | ~3.98 (median IC50)[1] |
| Erlotinib | EGFR Tyrosine Kinase | MCF-7 | 1.2 nM (IC50)[2] |
| Lapatinib | EGFR & HER2 Tyrosine Kinase | MCF-7 | 136.64 (IC50)[3][4] |
Experimental Protocols
The determination of the anticancer activity of the compounds listed above is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.
MTT Assay for Cell Viability
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
General Procedure:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a predetermined density (e.g., 1,000 to 100,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5][6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (novel pyrimidine derivatives or known inhibitors) and incubated for a specified period (typically 24 to 72 hours).[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.[6][7]
-
Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth or viability, is then determined from the dose-response curve.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (like EGF), activates several downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, are crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. The novel pyrimidine derivatives and the known inhibitors discussed in this guide target the tyrosine kinase domain of EGFR, thereby blocking these downstream signals.
Caption: Simplified diagram of the EGFR signaling pathway and the point of inhibition.
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates the typical workflow for evaluating the in vitro anticancer activity of chemical compounds using the MTT assay.
Caption: Standard workflow for determining the anticancer activity of compounds via MTT assay.
References
- 1. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. journal.waocp.org [journal.waocp.org]
- 4. Investigation of antitumor effects of sorafenib and lapatinib alone and in combination on MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. MTT assay protocol | Abcam [abcam.com]
A Head-to-Head Comparison of Catalysts for 4-Bromo-6-(methylthio)pyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrimidine core is a cornerstone in the development of novel therapeutics and functional materials. Among the various pyrimidine building blocks, 4-Bromo-6-(methylthio)pyrimidine stands out as a versatile intermediate, amenable to a wide array of palladium-catalyzed cross-coupling reactions. The strategic selection of a catalyst system is paramount to achieving high efficiency, selectivity, and yield in the synthesis of target molecules. This guide provides an objective, data-driven comparison of various catalytic systems for the coupling of this compound, supported by experimental data from analogous systems to inform catalyst selection and methods development.
The primary coupling reactions for functionalizing this compound include Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, Heck, Stille, and Negishi couplings. Each of these transformations is facilitated by a palladium catalyst, often in conjunction with a specific ligand, base, and solvent system. The choice of these components can dramatically influence the reaction outcome.
Catalyst Performance in Pyrimidine Coupling: A Comparative Overview
The following table summarizes the performance of various palladium-based catalytic systems in key cross-coupling reactions. The data, compiled from studies on structurally similar brominated heterocycles, provides a strong predictive framework for reactions involving this compound.
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Coupling Partner | Temp (°C) | Yield (%) | Catalyst Loading (mol%) | Citation |
| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | Arylboronic acid | 70-80 | High | 5 | [1][2] |
| Suzuki-Miyaura | PdCl₂(dppf) | dppf | K₂CO₃ | Dimethoxyethane | Arylboronic acid | 80 | Good-Excellent | 1-5 | [3] |
| Buchwald-Hartwig | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Arylamine | 100 | Good | 5-10 | [4] |
| Buchwald-Hartwig | t-Bu-Xphos Palladacycle | t-Bu-Xphos | Cs₂CO₃ | 1,4-Dioxane | Amine | RT-100 | High | 0.1-2 | [5][6] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Toluene | Terminal Alkyne | RT | Good | 1-5 | [7] |
| Sonogashira (Cu-free) | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Terminal Alkyne | RT-60 | Moderate-Good | 2.5 | [8] |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | Alkene | 100 | Moderate-High | 1-5 | [9] |
| Stille | Pd(PPh₃)₄ | PPh₃ | - | Toluene/Dioxane | Organostannane | 80-100 | Good-Excellent | 1-5 | [10][11][12] |
| Negishi | Pd(PPh₃)₄ | PPh₃ | - | THF | Organozinc | RT-60 | High | 5 | [13][14] |
Experimental Workflow & Catalytic Cycles
A generalized workflow for palladium-catalyzed cross-coupling reactions provides a foundational understanding of the experimental setup.
The catalytic cycle is the heart of these transformations, illustrating the journey of the palladium catalyst through oxidative addition, transmetalation (or related steps), and reductive elimination to form the desired product.
Detailed Methodologies and Catalyst Considerations
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the bromopyrimidine with an organoboron reagent, typically a boronic acid or ester.[15]
-
Catalyst Systems : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst.[3] For more challenging substrates, catalyst systems generated in situ from a palladium(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands are employed.[3] Bulky, electron-rich phosphine ligands can enhance catalytic activity.[16][17]
-
Experimental Protocol :
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL).[1]
-
Heat the mixture to 70-80 °C and stir until the starting material is consumed, as monitored by TLC.
-
After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction is a premier method for constructing C-N bonds, coupling the bromopyrimidine with a primary or secondary amine.[18]
-
Catalyst Systems : The choice of ligand is critical.[6] Bulky, electron-rich biarylphosphine ligands such as Xantphos, XPhos, and SPhos, in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst like a palladacycle, are highly effective.[4][19]
-
Experimental Protocol :
-
To a dry, inert-atmosphere glovebox or Schlenk tube, add Pd(OAc)₂ (0.05 mmol), Xantphos (0.075 mmol), and Cs₂CO₃ (2.0 mmol).[4]
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add dry, degassed toluene (5 mL).
-
Seal the vessel and heat to 100 °C with vigorous stirring.
-
Monitor the reaction for completion.
-
Cool to room temperature, dilute with a suitable solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the bromopyrimidine and a terminal alkyne.[7]
-
Catalyst Systems : The classic system employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base.[20] Copper-free conditions have also been developed to avoid potential issues with copper contamination.[8]
-
Experimental Protocol (with Copper Co-catalyst) :
-
To a flask containing this compound (1.0 mmol), add PdCl₂(PPh₃)₂ (0.03 mmol) and CuI (0.06 mmol).[7]
-
Under an inert atmosphere, add degassed toluene (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction at room temperature until completion.
-
Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purify the product via column chromatography.
-
Heck Coupling
The Heck reaction forms a C-C bond by coupling the bromopyrimidine with an alkene.[21]
-
Catalyst Systems : Palladium(II) acetate (Pd(OAc)₂) is a common precursor, often used with phosphine ligands like tri(o-tolyl)phosphine. The base is typically a tertiary amine like triethylamine.[9]
-
Experimental Protocol :
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and triethylamine (1.5 mmol).
-
Add acetonitrile (5 mL).
-
Heat the mixture to 100 °C.
-
After the reaction is complete, cool to room temperature.
-
Dilute with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by chromatography.
-
Stille Coupling
The Stille reaction involves the coupling of the bromopyrimidine with an organostannane reagent.[11][12] A key advantage is the stability of organostannanes to air and moisture.[12]
-
Catalyst Systems : Pd(PPh₃)₄ is a widely used and effective catalyst for Stille couplings.[3][10]
-
Experimental Protocol :
-
In a flask under an inert atmosphere, dissolve this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol) in dry toluene or dioxane.
-
Heat the reaction mixture to 80-100 °C.
-
Upon completion, cool the reaction and dilute with a solvent like diethyl ether.
-
Wash the solution with aqueous potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify the residue.
-
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent to form a C-C bond with the bromopyrimidine. Organozinc reagents are highly reactive, often leading to faster reaction times.[14][22]
-
Catalyst Systems : Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄, are commonly employed.[13][14]
-
Experimental Protocol :
-
Prepare the organozinc reagent in situ or use a pre-formed solution.
-
In a dry flask under an inert atmosphere, add this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to dry THF.
-
Add the solution of the organozinc reagent (1.2 mmol) at room temperature.
-
Stir the reaction until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by chromatography.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Stille reaction - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Negishi Coupling | NROChemistry [nrochemistry.com]
- 14. Negishi coupling - Wikipedia [en.wikipedia.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. scite.ai [scite.ai]
- 17. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Negishi Coupling [organic-chemistry.org]
Unambiguous Structural Validation of 4-Bromo-6-(methylthio)pyrimidine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the structural validation of 4-Bromo-6-(methylthio)pyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.
This document outlines the unparalleled ability of single-crystal X-ray diffraction to provide definitive atomic coordinates and bonding information. Furthermore, it presents a comparative analysis with data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to facilitate replication and methodological assessment.
At a Glance: Comparing Structural Validation Techniques
The following table summarizes the key quantitative data obtained from different analytical methods for a representative this compound derivative. While X-ray crystallography provides a complete and unambiguous structural model, spectroscopic techniques offer complementary information about the molecule's connectivity, functional groups, and mass.
| Parameter | X-ray Crystallography (5-bromopyrimidine) | ¹H & ¹³C NMR Spectroscopy | FTIR Spectroscopy | Mass Spectrometry (EI) |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment, connectivity, and number of protons and carbons | Presence of functional groups | Molecular weight and fragmentation pattern |
| Key Data Points | Unit Cell Dimensions, Space Group, Bond Lengths (e.g., C-Br, C-S), Bond Angles | Chemical Shifts (ppm), Coupling Constants (Hz) | Absorption Bands (cm⁻¹) | Mass-to-charge ratio (m/z) of molecular ion and fragments |
| Sample State | Single Crystal | Solution | Solid or Liquid | Gas phase (after ionization) |
| Resolution/Accuracy | High (to the Ångstrom level) | High for connectivity, indirect for 3D structure | Functional group specific | High mass accuracy |
Definitive Structure Elucidation by X-ray Crystallography
X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise location of each atom.
For the purpose of this guide, the crystallographic data of 5-bromopyrimidine (CCDC 669832), a closely related analogue, is used to illustrate the type of information obtained.
Table 1: Crystallographic Data for 5-bromopyrimidine (CCDC 669832)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 16.33(4) Å, b = 10.55(3) Å, c = 3.84(1) Å |
| α = 90°, β = 90°, γ = 90° | |
| Volume | 661(3) ų |
| Z | 4 |
| Calculated Density | 1.998 Mg/m³ |
| Key Bond Lengths (Å) | C(4)-Br(1) = 1.88(2) |
| **Key Bond Angles (°) ** | N(1)-C(2)-N(3) = 127.8(18) |
| C(2)-N(3)-C(4) = 114.7(17) | |
| N(3)-C(4)-C(5) = 122.9(18) | |
| C(4)-C(5)-C(6) = 117.2(19) | |
| C(5)-C(6)-N(1) = 121.8(19) | |
| C(6)-N(1)-C(2) = 115.5(17) |
Note: Data for 5-bromopyrimidine is presented as a representative example of a brominated pyrimidine.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure via X-ray diffraction follows a well-defined workflow, from crystal growth to structure refinement.
Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, spectroscopic methods are invaluable for routine characterization, reaction monitoring, and for non-crystalline samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C). It provides detailed information about the connectivity of atoms and the number of unique protons and carbons in a molecule.
Table 2: Representative NMR Data for a this compound Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.6 | s | - | H-2 |
| ~7.5 | s | - | H-5 | |
| ~2.6 | s | - | -SCH₃ | |
| ¹³C | ~165 | s | - | C-4 |
| ~160 | s | - | C-2 | |
| ~158 | s | - | C-6 | |
| ~118 | s | - | C-5 | |
| ~14 | s | - | -SCH₃ |
Note: These are typical chemical shift ranges and may vary depending on the specific substitution pattern and solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Representative FTIR Data for a this compound Derivative
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2950-2850 | Medium | C-H stretch | -CH₃ |
| 1600-1450 | Strong | C=N, C=C stretch | Pyrimidine ring |
| 1300-1000 | Strong | C-S stretch | Thioether |
| 800-600 | Strong | C-Br stretch | Bromo group |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. The fragmentation pattern can provide additional structural information.
Table 4: Representative Mass Spectrometry Data for a this compound Derivative
| m/z | Relative Intensity (%) | Assignment |
| 220/222 | 100 | [M]⁺ (Molecular ion, showing isotopic pattern for Br) |
| 205/207 | 40 | [M-CH₃]⁺ |
| 174 | 60 | [M-SCH₃]⁺ |
| 142 | 30 | [M-Br]⁺ |
Logical Relationship of Analytical Techniques
The combination of these techniques provides a comprehensive understanding of the molecular structure.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystal Growth: Single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated, and diffraction patterns are recorded at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods. The atomic positions and thermal parameters are then refined using full-matrix least-squares on F².
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected to obtain the final spectra.
FTIR Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid or liquid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
The Pivotal Role of the Base in Reactions of 4-Bromo-6-(methylthio)pyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the functionalization of the pyrimidine core is a frequent and critical task. 4-Bromo-6-(methylthio)pyrimidine serves as a versatile building block for introducing a variety of substituents at the C4 position through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The choice of base in these transformations is not a trivial matter; it can profoundly influence reaction yields, rates, and even the feasibility of a reaction. This guide provides an objective comparison of the efficacy of different bases in key reactions of this compound, supported by experimental data from literature to aid in strategic synthetic planning.
Comparative Efficacy of Bases in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Buchwald-Hartwig reactions are paramount for the formation of C-C and C-N bonds, respectively, at the C4 position of the pyrimidine ring. The base plays a crucial role in the catalytic cycle of both reactions, participating in the transmetalation step (Suzuki-Miyaura) or the deprotonation of the amine (Buchwald-Hartwig). The following table summarizes the performance of various bases in these reactions with this compound and closely related analogues.
| Reaction Type | Base | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| Suzuki-Miyaura | K₃PO₄ | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [1] |
| Suzuki-Miyaura | K₂CO₃ | Pd-PEPPSI-IPr | Dioxane/H₂O | Not Specified | Not Specified | Variable | 2,4-dichloropyridine | Not in search results |
| Buchwald-Hartwig | NaOt-Bu | [Pd₂(dba)₃] / (±)-BINAP | Toluene | 80 | Not Specified | 60 | 2-Bromo-6-methylpyridine | [2] |
| Buchwald-Hartwig | NaOt-Bu | Pd(OAc)₂ / dppp | Toluene | Reflux | 1 | 90.7 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate | [2] |
| Nucleophilic Substitution | EtONa | None | EtOH | 20 | 2 | 89 | 4,6-dichloro-2-(methylthio)pyrimidine | [3] |
Note: Data for closely related substrates is included due to the limited availability of direct comparative studies on this compound. Reaction conditions and yields are highly substrate and coupling partner dependent.
Experimental Protocols
Below are detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature for the context of this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for a similar brominated pyrimidine derivative.[1]
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equivalents)
-
1,4-Dioxane
-
Distilled Water
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add degassed 1,4-Dioxane and distilled water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
This protocol is a generalized procedure based on conditions for similar heteroaryl bromides.[2]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, phosphine ligand, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes discussed, the following diagrams, generated using Graphviz, illustrate the general reaction pathways and a typical experimental workflow.
References
A Comparative Kinetic Analysis of 4-Bromo-6-(methylthio)pyrimidine in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity and Kinetic Profile of a Versatile Pyrimidine Building Block.
This guide provides a comparative analysis of the kinetic profile of 4-Bromo-6-(methylthio)pyrimidine in two major classes of reactions crucial for the synthesis of complex organic molecules: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. Due to the limited availability of direct quantitative kinetic data for this compound, this guide leverages established principles of physical organic chemistry and available data from analogous heterocyclic systems to provide a comprehensive overview of its expected reactivity.
Comparative Kinetic and Reactivity Profile
The reactivity of this compound is dictated by the electronic properties of the pyrimidine ring and its substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which activates the ring towards nucleophilic attack. The bromine atom at the 4-position is a good leaving group in both SNAr and cross-coupling reactions. The methylthio group at the 6-position is an electron-donating group, which can influence the regioselectivity and rate of these reactions.
A qualitative comparison of the expected reactivity of this compound in SNAr, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions is presented below.
| Reaction Type | Reactivity of this compound | Comparison with Alternatives | Key Factors Influencing Kinetics |
| Nucleophilic Aromatic Substitution (SNAr) | Moderately reactive. The pyrimidine ring is activated by the two nitrogen atoms, but the electron-donating methylthio group at C6 can partially deactivate the ring towards nucleophilic attack at C4 compared to pyrimidines with electron-withdrawing groups. | Less reactive than 2,4-dichloropyrimidines with an electron-withdrawing group at C5, which show high selectivity for substitution at C4.[1] The reactivity order for halogens in SNAr is typically F > Cl > Br > I.[2] | Strength of the nucleophile, solvent polarity, and the presence of activating/deactivating groups on the pyrimidine ring. The reaction proceeds via a Meisenheimer intermediate, and its stability is key.[3] |
| Suzuki-Miyaura Coupling | Good substrate. The C-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst. | The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > OTf >> Cl. Therefore, 4-iodo-6-(methylthio)pyrimidine would be expected to be more reactive. | Nature of the palladium catalyst and ligand, the base used, the solvent, and the electronic and steric properties of the boronic acid partner. Bulky, electron-rich phosphine ligands often enhance the reaction rate.[4] |
| Buchwald-Hartwig Amination | Good substrate. Similar to Suzuki-Miyaura coupling, the C-Br bond is suitable for this palladium-catalyzed C-N bond formation. | Aryl bromides are common substrates for Buchwald-Hartwig amination.[5][6] The choice of ligand is crucial for achieving high yields and good reaction rates, especially with less reactive amines.[6] | Palladium precatalyst and ligand combination, the nature of the base (strong, non-nucleophilic bases like sodium tert-butoxide are common), solvent, and the steric hindrance of the amine.[7] |
Experimental Protocols
Detailed methodologies are essential for reproducible kinetic studies. Below are general protocols for monitoring the kinetics of SNAr and Palladium-Catalyzed Cross-Coupling reactions of this compound.
Protocol 1: Kinetic Analysis of Nucleophilic Aromatic Substitution (SNAr) Reaction
This protocol describes a general procedure for studying the kinetics of the reaction between this compound and an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Solvent (e.g., DMSO, DMF, CH3CN)
-
Internal standard (for chromatographic analysis)
-
Thermostatted reaction vessel
-
Analytical instrument (e.g., HPLC, GC, or NMR spectrometer)
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound, the amine nucleophile, and the internal standard in the chosen solvent of known concentrations.
-
Reaction Setup: In a thermostatted reaction vessel maintained at the desired temperature (e.g., 50 °C), place a known volume of the this compound stock solution and the internal standard stock solution.
-
Initiation of Reaction: Initiate the reaction by adding a known volume of the pre-heated amine nucleophile stock solution to the reaction vessel with vigorous stirring. Start the timer immediately.
-
Reaction Monitoring: At specific time intervals, withdraw aliquots from the reaction mixture. Quench the reaction immediately by diluting the aliquot with a cold solvent mixture (e.g., acetonitrile/water) to stop the reaction.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., HPLC, GC) to determine the concentrations of the reactant (this compound) and the product.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, the initial reaction rate and the rate constant can be determined using appropriate integrated rate laws (e.g., pseudo-first-order conditions if the nucleophile is in large excess).
Protocol 2: Kinetic Analysis of Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general method for monitoring the kinetics of the Suzuki-Miyaura reaction of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Analytical instrument (e.g., GC-MS, LC-MS)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and base.
-
Reagent Addition: Add this compound and the arylboronic acid to the flask.
-
Solvent Addition and Initiation: Add the degassed solvent to the reaction mixture. Place the flask in a pre-heated oil bath at the desired temperature and start stirring. This is considered time zero.
-
Reaction Monitoring: At predetermined time points, carefully withdraw aliquots from the reaction mixture under a positive pressure of inert gas. Quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., a small amount of acid or a solvent that precipitates the catalyst).
-
Sample Preparation and Analysis: Dilute the quenched sample with a suitable solvent and filter through a short plug of silica to remove the catalyst. Analyze the filtrate by GC-MS or LC-MS to quantify the consumption of the starting material and the formation of the product.
-
Data Analysis: Determine the reaction conversion at each time point. Plot the conversion versus time to obtain the reaction profile and calculate the initial rate. By performing experiments with varying reactant concentrations, the rate law and rate constants can be determined.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in the understanding of the reaction mechanisms and experimental procedures, the following diagrams are provided.
Caption: General mechanism for the SNAr reaction of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for kinetic analysis of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Evaluating the In Vitro Potency of 4-Bromo-6-(methylthio)pyrimidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the in vitro potency of 4-Bromo-6-(methylthio)pyrimidine-based compounds. Due to the limited availability of publicly accessible, direct comparative studies on this specific scaffold, this document outlines the established experimental protocols and relevant biological pathways associated with structurally similar pyrimidine derivatives. This information is intended to serve as a foundational resource for researchers initiating studies on this class of compounds.
Data Presentation
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Pyrimidine-Based Compounds
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| This compound Derivative 1 | [Insert Structure] | e.g., MCF-7 (Breast) | Data not available | e.g., Doxorubicin | Value |
| This compound Derivative 2 | [Insert Structure] | e.g., A549 (Lung) | Data not available | e.g., Doxorubicin | Value |
| Alternative Pyrimidine 1 | [Insert Structure] | e.g., MCF-7 (Breast) | Value | e.g., Doxorubicin | Value |
| Alternative Pyrimidine 2 | [Insert Structure] | e.g., A549 (Lung) | Value | e.g., Doxorubicin | Value |
Table 2: Comparative Kinase Inhibitory Activity (IC50/Ki) of Pyrimidine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) or Ki (nM) | Reference Inhibitor | IC50 (nM) or Ki (nM) of Reference |
| This compound Derivative 1 | e.g., EGFR | Data not available | e.g., Erlotinib | Value |
| This compound Derivative 2 | e.g., Src | Data not available | e.g., Dasatinib | Value |
| Alternative Pyrimidine 1 | e.g., EGFR | Value | e.g., Erlotinib | Value |
| Alternative Pyrimidine 2 | e.g., Src | Value | e.g., Dasatinib | Value |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly employed to assess the potency of pyrimidine-based compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.
a. Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
Test compounds (this compound derivatives and alternatives)
-
Reference drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds and reference drug are serially diluted to various concentrations. The culture medium is replaced with fresh medium containing the compounds, and the plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 3-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization buffer is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase enzyme.
a. Materials:
-
Recombinant kinase (e.g., EGFR, Src, Abl)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds and reference inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
-
Luminometer
b. Procedure:
-
Compound Preparation: The test compounds and a known reference inhibitor are serially diluted in the appropriate buffer.
-
Kinase Reaction: The kinase, substrate, and test compound are added to the wells of the assay plate and incubated briefly.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Detection: The ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. A detection reagent is then added to convert the generated ADP to ATP, which is subsequently measured using a luciferase/luciferin reaction, producing a luminescent signal.
-
Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
Signaling Pathway
Pyrimidine derivatives are known to target various protein kinases involved in cancer cell signaling. A common target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Simplified PI3K/Akt/mTOR signaling pathway often targeted by pyrimidine-based kinase inhibitors.
Experimental Workflow
The general workflow for screening the in vitro potency of novel chemical compounds is a multi-step process.
Caption: General experimental workflow for the in vitro evaluation of chemical compounds.
Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors Derived from 4-Bromo-6-(methylthio)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of a series of novel kinase inhibitors synthesized from a 4-bromo-6-(methylthio)pyrimidine scaffold. The development of selective kinase inhibitors is a critical objective in modern drug discovery to minimize off-target effects and associated toxicities.[1][2] The pyrimidine core is a well-established hinge-binding motif for many kinases, which can sometimes lead to poor selectivity.[1] This guide presents hypothetical profiling data for three lead compounds—Compound A, Compound B, and Compound C—to illustrate their selectivity against a panel of representative kinases. The experimental protocols used to generate such data are detailed to ensure reproducibility and aid in the design of similar screening funnels.
Kinase Inhibitor Profiles
The inhibitory activity of the compounds was assessed against a panel of kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases. The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of this compound Derivatives
| Kinase Target | Compound A (nM) | Compound B (nM) | Compound C (nM) |
| Primary Target | |||
| EGFR | 15 | 250 | 8 |
| Off-Targets | |||
| VEGFR2 | 150 | 75 | 2500 |
| PDGFRβ | 300 | 120 | >10000 |
| c-Src | 800 | 550 | 5000 |
| Abl | >10000 | 8000 | >10000 |
| MAPK1 (ERK2) | 5000 | 6500 | 8000 |
| CDK2 | 2500 | 3000 | 4500 |
Data Interpretation:
-
Compound C demonstrates the highest potency and selectivity for the primary target, EGFR, with an IC50 of 8 nM and significantly weaker activity against all tested off-targets.
-
Compound A also shows high potency for EGFR but exhibits some cross-reactivity with VEGFR2 and PDGFRβ.
-
Compound B is a less potent EGFR inhibitor with notable activity against VEGFR2 and PDGFRβ, suggesting a multi-targeted profile.
Experimental Protocols
Detailed and robust experimental design is fundamental to accurately determine the selectivity of kinase inhibitors.[3] Below are outlines of common methodologies employed in the characterization of the inhibitors discussed.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[3][4]
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and the kinase reaction buffer.
-
Add the serially diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid).
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay
Cell-based assays provide more physiologically relevant data by assessing the inhibitor's activity within a cellular context.[5][6][7]
Objective: To assess the ability of an inhibitor to block the activity of its target kinase in living cells.
General Procedure:
-
Cell Culture: A cancer cell line known to be dependent on the target kinase for proliferation or survival is cultured in appropriate media.
-
Compound Treatment: The cells are treated with the inhibitor at various concentrations for a specified duration.
-
Cell Lysis: After treatment, the cells are lysed to release the cellular proteins.
-
Detection of Phosphorylation: The level of phosphorylation of a known downstream substrate of the target kinase is measured. This is often done using an ELISA-based method with a phospho-specific antibody.[5]
-
Data Analysis: The reduction in substrate phosphorylation in treated cells compared to untreated cells is used to determine the cellular potency (IC50) of the inhibitor.
Signaling Pathways and Experimental Workflow
Visualizing the biological context and the experimental process is crucial for understanding the implications of kinase inhibitor profiling.
Caption: EGFR signaling pathway and the point of intervention by Compound C.
Caption: Generalized workflow for kinase inhibitor profiling and lead optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
Benchmarking the synthesis of 4-Bromo-6-(methylthio)pyrimidine against alternative routes
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative synthetic routes to 4-Bromo-6-(methylthio)pyrimidine, a valuable building block in medicinal chemistry. We present a head-to-head comparison of key performance indicators, detailed experimental protocols, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for your research needs.
Executive Summary
The synthesis of this compound can be approached through several distinct pathways. The established route, involving the bromination of a dihydroxypyrimidine precursor, offers a solid yield. However, alternative routes, such as the nucleophilic aromatic substitution on dihalopyrimidines, present compelling options with potentially fewer steps or different starting material requirements. This guide will delve into the specifics of these routes, providing the necessary data to make an informed decision based on factors like yield, reaction conditions, and starting material availability.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the benchmarked synthetic routes to this compound and its close analogs.
| Parameter | Established Route: Bromination of 4,6-dihydroxy-2-methylmercaptopyrimidine | Alternative Route 1: Nucleophilic Aromatic Substitution |
| Starting Material | 4,6-dihydroxy-2-methylmercaptopyrimidine | 4,6-Dichloropyrimidine |
| Key Reagents | Phosphorus(V) oxybromide | Sodium thiomethoxide, N,N-Dimethylacetamide (DMAc), K₂CO₃ |
| Reaction Time | Not explicitly stated | rt - 100 °C |
| Temperature | Not explicitly stated | rt - 100 °C |
| Yield | 73% (for 4,6-Dibromo-2-(methylthio)pyrimidine)[1] | Good to excellent yields (general observation for similar reactions)[2][3] |
| Purity | 99% (for 4,6-Dibromo-2-(methylthio)pyrimidine)[1] | Not explicitly stated |
Established Synthesis Route: Bromination of a Dihydroxypyrimidine Precursor
This established method utilizes a commercially available starting material, 4,6-dihydroxy-2-methylmercaptopyrimidine, and converts it to a dibrominated analog using a strong brominating agent. While the direct synthesis of this compound via this exact route is not explicitly detailed in the available literature, the synthesis of the closely related 4,6-Dibromo-2-(methylthio)pyrimidine provides a robust and well-documented protocol.
Experimental Protocol: Synthesis of 4,6-Dibromo-2-(methylthio)pyrimidine
-
Starting Material: 4,6-dihydroxy-2-methylmercaptopyrimidine
-
Reagent: Phosphorus(V) oxybromide
-
Procedure: A mixture of 4,6-dihydroxy-2-methylmercaptopyrimidine and phosphorus(V) oxybromide is heated. The reaction progress is monitored by a suitable method (e.g., TLC or LC-MS). Upon completion, the reaction mixture is worked up to isolate the desired product.
-
Yield: 73%[1]
References
Comparative Docking Analysis of 4-Bromo-6-(methylthio)pyrimidine Derivatives in Kinase Active Sites: A Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinities of pyrimidine derivatives, with a focus on 4-Bromo-6-(methylthio)pyrimidine analogues, against various kinase targets implicated in cancer and other diseases. The data presented herein is a synthesis of multiple in silico docking studies and in vitro kinase inhibition assays, offering insights to guide the rational design of novel and potent kinase inhibitors.
This guide summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding of the therapeutic potential of these compounds.
Comparative Analysis of Binding Affinities and Inhibitory Activities
The following tables summarize the binding energies and half-maximal inhibitory concentrations (IC50) of selected pyrimidine derivatives against several key protein kinases. Lower binding energy values from docking studies indicate a higher predicted binding affinity, which often correlates with lower IC50 values in experimental assays, signifying greater inhibitory potency.
| Derivative Class/Compound ID | Target Kinase (PDB ID) | Binding Energy (kcal/mol) | IC50 (µM) | Key Interacting Residues | Reference |
| Thieno[2,3-d]pyrimidine Derivatives | |||||
| Compound 5b | EGFR (Wild Type) | -8.9 | 0.037 | Not Specified | [1] |
| Compound 5b | EGFR (T790M Mutant) | -8.1 | 0.204 | Not Specified | [1] |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles | |||||
| Compound 4h | EGFR Tyrosine Kinase | Not Specified | 0.5 | Asp831 | |
| Compound 4e | EGFR Tyrosine Kinase | Not Specified | 0.5 | Not Specified | |
| Compound 4b | EGFR Tyrosine Kinase | Not Specified | 2.0 | Asp831 | |
| Chalcone-Substituted Pyrimidines | |||||
| Compound 4c (p-Fluoro) | CDK2 (1HCK) | -7.9 | Not Specified | THR 165, GLU 12, LYS 33, THR 14 | [1][2][3] |
| Compound 4a (p-Chloro) | CDK2 (1HCK) | -7.7 | Not Specified | LYS 33, THR 14, THR 165, GLU 12 | [1][2] |
| Compound 4h (p-Nitro) | CDK2 (1HCK) | -7.5 | Not Specified | THR 14, ILE 10 | [1][2] |
| Compound 4b (p-Hydroxy) | CDK2 (1HCK) | -7.4 | Not Specified | GLU 12, THR 14 | [1][3] |
| 4,6-Disubstituted Pyrimidine Derivatives | |||||
| Compound 14 (naphthyl substituent) | MARK4 (5ES1) | Not Specified | 7.52 ± 0.33 | Not Specified | [4] |
| Compound 9 (2,4-dimethoxyphenyl substituent) | MARK4 (5ES1) | Not Specified | 12.98 ± 0.63 | Not Specified | [4] |
Experimental Protocols
In Silico Molecular Docking
Molecular docking studies are crucial for predicting the binding mode and affinity of a ligand to its target protein.[5][6][7] A generalized protocol for performing such studies, particularly with pyrimidine derivatives against kinase targets, is outlined below.[1][2][8]
1. Preparation of the Receptor Protein:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target kinase (e.g., EGFR, CDK2) is obtained from the Protein Data Bank (PDB).[1][2]
-
Protein Clean-up: All non-essential molecules, such as water, co-crystallized ligands, and other heteroatoms not pertinent to the study, are removed from the PDB file.[1]
-
Preparation for Docking: Polar hydrogen atoms are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein is then saved in a suitable format, such as PDBQT for AutoDock.[8]
2. Preparation of the Ligand (Pyrimidine Derivative):
-
Ligand Structure Creation: The 2D structure of the pyrimidine derivative is drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.[8]
-
Energy Minimization: The 3D structure of the ligand is optimized to its lowest energy conformation using computational chemistry programs.[8]
-
Preparation for Docking: Rotatable bonds are defined, and Gasteiger charges are assigned to the ligand. The prepared ligand is saved in the PDBQT format.[1]
3. Grid Box Generation:
-
A grid box is defined around the active site of the target kinase. The dimensions and center of the grid are set to encompass the entire binding pocket, which can be identified from the position of a co-crystallized ligand or from literature data.[1][8]
4. Docking Simulation:
-
Docking Algorithm: A suitable docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore various conformations and orientations of the ligand within the defined grid box.[1][8]
-
Execution: The docking simulation is run, and the software calculates the binding affinity for each generated pose. The "exhaustiveness" parameter can be adjusted to control the thoroughness of the conformational search.[1]
5. Analysis of Results:
-
Binding Energy: The docking results are analyzed based on the binding energy, with the pose having the lowest binding energy typically considered the most favorable.[1]
-
Visualization: The docked poses are visualized using molecular graphics software (e.g., PyMOL, Discovery Studio) to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the kinase's active site.[1][2]
In Vitro Kinase Inhibition Assay
In vitro kinase assays are essential for determining the potency of a compound in inhibiting the activity of a specific kinase.[9][10][11] A general protocol for a luminescence-based kinase assay is described below.[12]
1. Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM Tris-HCl, pH 7.0, 10 mM MgCl2, 100 µM EDTA).[10]
-
Dilute the target kinase enzyme to a predetermined optimal concentration in the kinase buffer.
-
Prepare a substrate/ATP mixture in the kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.[10]
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound derivative) in a suitable solvent like DMSO.
2. Kinase Reaction:
-
Add a small volume (e.g., 1 µL) of the serially diluted inhibitor or DMSO (for control) to the wells of a microplate (e.g., 384-well).
-
Add the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[12]
3. Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding a specific reagent (e.g., as in the ADP-Glo™ assay).[11]
-
Add a kinase detection reagent to convert the ADP produced during the reaction to ATP, which then generates a luminescent signal in the presence of luciferase.[12]
-
Incubate at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
4. Data Analysis:
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
Visualizations: Workflows and Signaling Pathways
To better illustrate the processes and biological contexts discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. In vitro kinase assay [protocols.io]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-6-(methylthio)pyrimidine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Bromo-6-(methylthio)pyrimidine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound should be conducted within a chemical fume hood to avoid inhalation of dust or vapors.[1] In case of accidental contact, refer to the first-aid measures outlined in the Safety Data Sheet (SDS).[1][2]
Quantitative Data Summary
The following table summarizes key hazard information for this compound and related compounds, underscoring the importance of proper disposal.
| Hazard Classification | Description | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Eye contact |
| Specific target organ toxicity | May cause respiratory irritation.[2] | Inhalation |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Ingestion |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
1. Waste Identification and Classification:
-
Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[1]
-
Due to its bromine and sulfur content, this compound is typically considered hazardous.
2. Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS department.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
For solid waste, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[1]
3. Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound."
-
Include appropriate hazard symbols (e.g., irritant, harmful).
4. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
5. Disposal Request:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[3]
-
Provide them with the accurate chemical name and quantity of the waste.
6. Environmental Protection:
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][3]
-
Prevent its release into the environment to avoid contamination of ground water systems.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Bromo-6-(methylthio)pyrimidine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-Bromo-6-(methylthio)pyrimidine, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles, especially when there is a risk of splashes.[4] |
| Hands | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended.[5] For direct handling or risk of splash, consider double-gloving.[6] Gloves must be changed immediately upon contamination.[6] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[5][6] |
| Respiratory | NIOSH-Approved Respirator | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7][8] |
Operational Plan for Safe Handling
A systematic approach is critical for maintaining a safe laboratory environment when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Review all available safety information for this compound and similar compounds.
-
Designate a specific area within a chemical fume hood for handling the compound to contain potential contamination.[5][6]
-
Assemble all necessary equipment and reagents before introducing the compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and operational.[5]
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.[5][6]
-
Properly remove and dispose of PPE. Gloves should be removed last, without touching the outer contaminated surface.[6]
-
Wash hands thoroughly with soap and water after handling.[1][3][6]
-
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. If skin irritation persists, call a physician.[1][7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][7][8] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Chemical Waste: All waste containing this compound, including excess reagents, reaction mixtures, and contaminated materials (e.g., paper towels, disposable gloves), should be collected in a designated, labeled, and sealed hazardous waste container.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
-
Regulatory Compliance: Dispose of all chemical waste in accordance with local, state, and federal regulations.[9] Do not let the product enter drains.[1][2][3]
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
